Tofogliflozin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKUNOPTJGDOB-BDHVOXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238097 | |
| Record name | Tofogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903565-83-3 | |
| Record name | Tofogliflozin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903565-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofogliflozin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofogliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11824 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofogliflozin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFOGLIFLOZIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tofogliflozin off-target effects in cardiovascular models
An In-Depth Technical Guide: Tofogliflozin Off-Target Effects in Cardiovascular Models
Introduction
This compound is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily prescribed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[3] Beyond this on-target glycemic control, a growing body of evidence from clinical trials on the SGLT2 inhibitor class has revealed significant cardiovascular benefits, including reduced hospitalizations for heart failure, independent of diabetes status.[4][5] These findings have spurred research into the direct, or "off-target," effects of these drugs on the cardiovascular system.
This technical guide provides a comprehensive overview of the observed off-target cardiovascular effects of this compound. It synthesizes quantitative data from key clinical studies, details the experimental protocols used, and illustrates the proposed mechanistic pathways. The content is intended for researchers, scientists, and drug development professionals investigating the cardiovascular implications of SGLT2 inhibition.
Cardiovascular Effects of this compound: Clinical Evidence
Clinical studies have identified several favorable off-target effects of this compound on cardiac function, vascular health, and hemodynamics. These effects appear to contribute to its overall cardioprotective profile.
Improvement in Left Ventricular (LV) Diastolic Function and Structure
This compound has been shown to improve parameters of LV diastolic function and lead to favorable structural changes. A pilot study involving 26 patients with T2DM and heart disease found that six months of this compound treatment significantly decreased left ventricular end-diastolic dimensions.[6][7] Another retrospective study in 41 elderly patients with T2DM and stable heart failure demonstrated significant improvements in key echocardiographic markers of diastolic function after just one month of treatment.[2]
Table 1: Effects of this compound on Echocardiographic Parameters
| Parameter | Study | Baseline (Mean ± SD) | 1-Month Follow-up (Mean ± SD) | Change | P-value |
|---|---|---|---|---|---|
| E/e' | Higashikawa et al., 2020[2] | 12.6 ± 4.9 | 9.6 ± 3.4 | -3.0 | < 0.01 |
| E/A | Higashikawa et al., 2020[2] | 0.69 ± 0.23 | 0.60 ± 0.16 | -0.09 | < 0.05 |
| Left Atrial Dimension (LAD) (mm) | Higashikawa et al., 2020[2] | 39.7 ± 7.2 | 36.8 ± 6.2 | -2.9 | < 0.01 |
| LV End-Diastolic Dimension (mm) | Tochiya et al., 2020[7] | 50.8 ± 6.5 | 48.9 ± 5.9 | -1.9 | 0.0031 |
E/e': Ratio of early mitral inflow velocity to mitral annular early diastolic velocity; E/A: Ratio of early to late mitral inflow velocity.
Enhancement of Vascular Endothelial Function and Reduction of Arterial Stiffness
This compound has demonstrated beneficial effects on the vasculature. Treatment for six months significantly improved flow-mediated vasodilation (FMD), particularly in patients with poor glycemic control (HbA1c >8.0%).[6] Furthermore, a sub-analysis of the UTOPIA trial showed that over 104 weeks, this compound significantly attenuated the progression of arterial stiffness, as measured by brachial-ankle pulse wave velocity (baPWV), compared to conventional treatment.[8]
Table 2: Effects of this compound on Vascular Parameters
| Parameter | Study | This compound Group | Control Group | Mean Change Difference (95% CI) | P-value |
|---|---|---|---|---|---|
| Mean baPWV (cm/s) over 104 weeks | Nishimura et al., 2022[8] | - | - | -104.7 (-177.0, -32.4) | 0.005 |
| Flow-Mediated Vasodilation (%) | Tochiya et al., 2020[7] | 4.3 ± 2.6 (Baseline) | 5.8 ± 3.1 (6 Months) | +1.5 | 0.0195 |
baPWV: brachial-ankle pulse wave velocity. The mean change difference reflects the attenuation of progression with this compound.
Systemic Hemodynamic Effects
Consistent with the SGLT2 inhibitor class, this compound induces favorable changes in systemic hemodynamics that reduce cardiac load. Studies report significant reductions in both body weight and blood pressure.[1][2] These effects are thought to be mediated by osmotic diuresis and natriuresis, leading to a decrease in plasma volume and preload.[9]
Table 3: Effects of this compound on Hemodynamic and Metabolic Parameters
| Parameter | Study | Baseline (Mean) | 1-Month Follow-up (Mean) | Change | P-value |
|---|---|---|---|---|---|
| Body Weight (kg) | Higashikawa et al., 2020[2] | 55.1 | 52.7 | -2.4 | < 0.01 |
| Systolic Blood Pressure (mmHg) | Higashikawa et al., 2020[2] | 137.4 | 124.1 | -13.3 | < 0.01 |
| Diastolic Blood Pressure (mmHg) | Higashikawa et al., 2020[2] | 74.5 | 69.3 | -5.2 | < 0.01 |
| Acetoacetic Acid (μmol/L) | Tochiya et al., 2020[7] | 47 ± 35 | 114 ± 84 | +67 | < 0.0001 |
| 3-Hydroxybutyrate (μmol/L) | Tochiya et al., 2020[7] | 108 ± 123 | 425 ± 369 | +317 | < 0.0001 |
Proposed Off-Target Mechanisms
The cardiovascular benefits of this compound and other SGLT2 inhibitors are likely multifactorial, extending beyond simple hemodynamic changes. Several direct, off-target mechanisms are proposed, including metabolic reprogramming and modulation of cardiac ion channels.
Metabolic Shift to Ketone Body Utilization
A prominent hypothesis for the cardioprotective effects of SGLT2 inhibitors is the induction of a metabolic shift in the heart. By promoting glycosuria, these drugs induce a mild, chronic state of hyperketonemia.[6] Ketone bodies, particularly β-hydroxybutyrate, are a highly efficient energy source for the myocardium, improving cardiac energy production and function, especially in the failing heart.[6] A pilot study with this compound found that the improvement in LV diastolic function (decrease in E/e') was significantly correlated with the increase in ketone body levels (acetoacetic acid and 3-hydroxybutyrate).[6][7]
Modulation of Cardiac Ion Exchangers
While SGLT2 is not significantly expressed in cardiac tissue, SGLT2 inhibitors have been shown to have off-target effects on other ion transporters, notably the Na+/H+ exchanger (NHE1).[10][11] Inhibition of NHE1 can reduce intracellular sodium and calcium levels, which are often elevated in failing cardiomyocytes, thereby mitigating calcium overload-induced injury and improving mitochondrial function.[10][11] Though direct evidence for this compound is limited, this is a recognized class effect that likely contributes to its cardioprotective actions.[11]
Key Experimental Protocols
The quantitative data presented in this guide are derived from specific clinical study protocols designed to assess the cardiovascular effects of this compound.
Protocol for Assessing LV Function (Higashikawa et al., 2020)
-
Study Design : A retrospective study of elderly patients (≥65 years) with T2DM and stable heart failure.[2]
-
Participants : 41 patients who received 20 mg of this compound daily for one month.[2]
-
Methodology :
-
Baseline Data Collection : Patient characteristics, medications, and laboratory data (e.g., HbA1c, BNP) were collected.
-
Echocardiography : Standard transthoracic echocardiography was performed at baseline and after one month of treatment according to the guidelines of the Japanese Society of Echocardiography.[2]
-
Key Measurements : Left ventricular ejection fraction (LVEF), ratio of early to late mitral inflow velocity (E/A), ratio of early mitral inflow velocity to mitral annular early diastolic velocity (E/e'), and left atrial dimension (LAD) were measured.[2]
-
Statistical Analysis : A paired t-test was used to compare parameters before and after treatment.[2]
-
Protocol for Assessing Vascular Function (Tochiya et al., 2020)
-
Study Design : A prospective, single-center, single-arm pilot study.[6]
-
Participants : 26 patients with T2DM and existing heart disease. Exclusion criteria included severe renal disease (eGFR <45 mL/min/1.73 m2).[6]
-
Methodology :
-
Treatment : Participants received this compound for 6 months.
-
Baseline and Follow-up : Measurements were taken at baseline and after 6 months.
-
Flow-Mediated Vasodilation (FMD) : FMD of the brachial artery was measured using a UNEXEF 38G system. Studies were conducted in the morning after an overnight fast in a temperature-controlled room.[6]
-
Echocardiography : Standard echocardiography was performed to measure LV dimensions and diastolic function.[6]
-
Biochemical Analysis : Blood samples were analyzed for levels of acetoacetic acid and 3-hydroxybutyrate.[6]
-
Statistical Analysis : Wilcoxon signed-rank test was used for comparisons; Spearman's rank correlation was used to assess associations between changes in E/e' and ketone bodies.[6]
-
References
- 1. Effects of this compound on Cardiac Function in Elderly Patients With Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Cardiac Function in Elderly Patients With Diabetes Mellitus | Higashikawa | Journal of Clinical Medicine Research [jocmr.org]
- 3. Safety and effectiveness of this compound in Japanese people with type 2 diabetes: A multicenter prospective observational study in routine clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Effect of this compound on cardiac and vascular endothelial function in patients with type 2 diabetes and heart diseases: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on arterial stiffness in patients with type 2 diabetes: prespecified sub-analysis of the prospective, randomized, open-label, parallel-group comparative UTOPIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | SGLT2 inhibitors for alleviating heart failure through non-hypoglycemic mechanisms [frontiersin.org]
- 10. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Potentially Prevent Atrial Fibrillation by Ameliorating Ion Handling and Mitochondrial Dysfunction [frontiersin.org]
Tofogliflozin's Impact on Renal Mitochondrial Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated reno-protective effects in preclinical models of diabetic kidney disease.[1][2][3][4] A key aspect of this protection appears to be linked to the preservation of mitochondrial health within renal proximal tubular cells. This technical guide synthesizes the current understanding of this compound's impact on renal mitochondrial biogenesis, detailing its proposed mechanisms of action, summarizing available quantitative data, providing in-depth experimental protocols, and visualizing key pathways. While direct quantitative evidence for this compound's effect on the core mitochondrial biogenesis machinery is still emerging, this guide provides a comprehensive overview based on existing literature for this compound and the broader class of SGLT2 inhibitors.
Introduction: The Role of Mitochondria in Renal Health
The kidneys, particularly the proximal tubules, are metabolically active organs with a high density of mitochondria to fuel energy-intensive processes like solute reabsorption. In diabetic nephropathy, mitochondrial dysfunction is a central pathological feature, characterized by altered morphology, decreased ATP production, and increased oxidative stress. This compound, by inhibiting SGLT2, is thought to ameliorate the metabolic stress on proximal tubule cells, thereby preserving mitochondrial integrity and function. Studies have shown that this compound can prevent abnormal mitochondrial morphology in the kidneys of diabetic mice.[5][6]
Proposed Signaling Pathways
While direct evidence for this compound's activation of the AMPK/PGC-1α pathway in renal tissue is not yet firmly established in the literature, its known effects on cellular energy metabolism and the actions of other SGLT2 inhibitors strongly suggest its involvement. A recent study has shed light on an alternative and complementary pathway involving PPARα.
The PPARα-Mediated Pathway (Evidence-based for this compound)
Recent research has demonstrated that this compound upregulates the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα) in the kidneys of diet-induced steatohepatitic mice.[7][8] PPARα is a nuclear receptor that plays a critical role in the regulation of fatty acid metabolism. Its activation leads to the increased expression of genes involved in fatty acid oxidation, such as Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase I (CPT1).[7] By enhancing fatty acid oxidation, this compound may alleviate the lipotoxicity that contributes to renal cell damage and mitochondrial dysfunction.
The Hypothesized AMPK/PGC-1α Signaling Pathway (Inferred from SGLT2 Inhibitor Class)
Based on the mechanism of action of SGLT2 inhibitors and studies on other compounds in this class, it is hypothesized that this compound may activate the AMP-activated protein kinase (AMPK) pathway. By reducing glucose reabsorption in the proximal tubules, SGLT2 inhibitors can alter the intracellular AMP/ATP ratio, a key activator of AMPK. Activated AMPK can then phosphorylate and activate Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), the master regulator of mitochondrial biogenesis. PGC-1α, in turn, co-activates nuclear respiratory factor 1 (NRF1), which promotes the expression of mitochondrial transcription factor A (TFAM), a key protein for mitochondrial DNA replication and transcription. This cascade of events leads to the synthesis of new, functional mitochondria.
Quantitative Data
While direct quantitative data on this compound's impact on mitochondrial biogenesis markers in the kidney is limited in the currently available literature, studies have reported on its effects on related renal parameters and the expression of PPARα and its target genes.
Table 1: Effect of this compound on Renal Parameters in db/db Mice [2]
| Parameter | Control (db/db) | This compound (0.015%) |
| Urinary Albumin/Creatinine Ratio (µg/mg) | Increased over time | Increase prevented (by 50-70%) |
| Glomerular Hypertrophy | Present | Attenuated |
Table 2: Effect of this compound on Renal Gene and Protein Expression in Diet-Induced Steatohepatitic Mice [7]
| Target | Fold Change (this compound vs. Control) | Method |
| Pparα mRNA | Upregulated | RNA Sequencing |
| Acox1 mRNA | Upregulated | RNA Sequencing |
| Pdk4 mRNA | Upregulated | RNA Sequencing |
| PPARα Protein | Significantly Increased | Western Blot |
| CPT1 Protein | Significantly Increased | Western Blot |
| Renal Cholesterol | Significantly Decreased | Lipid Extraction & Measurement |
| Renal NEFA | Significantly Decreased | Lipid Extraction & Measurement |
Note: The exact fold changes for mRNA and protein levels were not specified in the abstract and would require access to the full-text article for precise values.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the impact of this compound on renal mitochondrial biogenesis. These protocols are synthesized from various sources and should be adapted to specific experimental conditions.
Animal Model and this compound Administration
-
Animal Model: Male db/db mice (a model of type 2 diabetes) and their lean littermates (db/m) are commonly used.
-
This compound Administration: this compound can be administered mixed in the diet at a concentration of 0.005% or 0.015% for a period of 8 weeks or more.[2]
Transmission Electron Microscopy (TEM) for Mitochondrial Morphology
-
Tissue Preparation:
-
Perfuse mice with a fixative solution (e.g., 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4).
-
Excise kidneys and cut into small blocks (approx. 1 mm³).
-
Post-fix the tissue blocks in 1% osmium tetroxide in 0.1 M cacodylate buffer.
-
Dehydrate the samples through a graded series of ethanol concentrations.
-
Embed the dehydrated tissue in epoxy resin and polymerize at 60°C for 48-72 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
-
Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Capture images of proximal tubule cells at various magnifications.
-
Quantify mitochondrial morphology (e.g., size, shape, cristae density) using image analysis software like ImageJ.
-
Western Blot for Protein Expression (AMPK, PGC-1α, NRF1, TFAM)
-
Protein Extraction:
-
Homogenize kidney tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-AMPK, anti-AMPK, anti-PGC-1α, anti-NRF1, anti-TFAM) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression (PGC-1α, NRF1, TFAM)
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from kidney tissue using a commercial kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH, β-actin).
-
Conclusion and Future Directions
This compound demonstrates a promising reno-protective profile that includes the preservation of mitochondrial health. The upregulation of the PPARα pathway provides a tangible mechanism for its beneficial effects on renal lipid metabolism and inflammation. While the involvement of the AMPK/PGC-1α pathway in mediating this compound's effects on mitochondrial biogenesis is strongly suggested by the broader class of SGLT2 inhibitors, direct evidence is needed. Future research should focus on quantifying the expression of key mitochondrial biogenesis markers (PGC-1α, NRF1, TFAM) and mitochondrial DNA copy number in response to this compound treatment in renal tissues. Elucidating these molecular details will provide a more complete picture of this compound's mechanism of action and further support its development as a therapeutic agent for diabetic kidney disease.
References
- 1. Quantitative analysis of lesions of renal foot processes and mitochondria, reusing optical microscopy specimens for clinical renal biopsies, made possible by structured illumination | Application Notes | Resources | Nikon Instruments Inc. [microscope.healthcare.nikon.com]
- 2. This compound, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sodium-glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sodium–glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates renal lipid deposition and inflammation via PPARα upregulation mediated by miR-21a impairment in diet-induced steatohepatitic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates renal lipid deposition and inflammation via PPARα upregulation mediated by miR-21a impairment in diet-induced steatohepatitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by Tofogliflozin in Pancreatic Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofogliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily exerts its glucose-lowering effect by promoting urinary glucose excretion, a mechanism independent of insulin secretion.[1][2] While its main site of action is the renal proximal tubule, a growing body of preclinical evidence indicates that this compound indirectly modulates several crucial cellular pathways in pancreatic islet cells. These modulations are largely a consequence of the amelioration of chronic hyperglycemia, thereby mitigating glucotoxicity and its downstream detrimental effects. This technical guide provides a comprehensive overview of the cellular pathways in pancreatic cells affected by this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying mechanisms. The primary effects observed are the preservation of pancreatic β-cell mass and function through the reduction of oxidative stress, modulation of key transcription factors, and a decrease in apoptosis.[3][4] The impact on α-cell function and glucagon secretion is also discussed, though this remains an area of active investigation with some conflicting reports.[5][6]
The Indirect Mechanism of Action on Pancreatic β-Cells: Alleviation of Glucotoxicity
The cornerstone of this compound's beneficial effects on the pancreas is its ability to correct hyperglycemia.[3] Chronic exposure to high glucose levels, or glucotoxicity, imposes significant metabolic stress on β-cells, leading to dysfunction and apoptosis.[4] By reducing the glucose load, this compound initiates a cascade of restorative effects on pancreatic β-cells.
Reduction of Oxidative Stress
Hyperglycemia accelerates glucose metabolism in β-cells, leading to an overproduction of reactive oxygen species (ROS) by the mitochondrial electron transport chain.[4] This surge in ROS overwhelms the β-cells' relatively weak antioxidant defenses, causing oxidative stress. Oxidative stress, in turn, damages cellular components, including lipids, proteins, and DNA, and triggers apoptotic pathways.
Studies on SGLT2 inhibitors have demonstrated a reduction in oxidative stress markers within the pancreatic islets of diabetic animal models.[7] For instance, treatment with the SGLT2 inhibitor ipragliflozin in db/db mice led to a significant decrease in the accumulation of 4-hydroxy-2-nonenal (4-HNE), a marker of lipid peroxidation, in islet cells.[7] While direct data on this compound's effect on pancreatic ROS is limited, a study on human proximal tubular cells showed that this compound suppressed high glucose-induced ROS generation.[8] This strongly suggests a similar protective mechanism in pancreatic cells by alleviating the primary trigger for ROS overproduction.
The proposed pathway is as follows: this compound reduces systemic glucose levels, which in turn decreases glucose influx into β-cells via GLUT transporters. The reduced intracellular glucose concentration lessens the metabolic flux through glycolysis and the TCA cycle, thereby decreasing the production of mitochondrial ROS.[9] This reduction in oxidative stress is a key event that leads to the preservation of β-cell health and function.
Figure 1: Indirect mechanism of this compound on β-cells.
Modulation of Key β-Cell Transcription Factors
The alleviation of glucotoxicity and oxidative stress by SGLT2 inhibitors has been shown to restore the expression of critical transcription factors that govern β-cell identity, function, and proliferation. In the islets of db/db mice, treatment with luseogliflozin led to a significant upregulation of Mafa, Pdx1, and Nkx6.1 mRNA levels.[10]
-
Pdx1 (Pancreatic and duodenal homeobox 1): A master regulator of pancreas development and β-cell function, essential for insulin gene transcription.
-
MafA (V-maf musculoaponeurotic fibrosarcoma oncogene homolog A): A potent activator of insulin gene transcription, highly sensitive to glucose and oxidative stress. Its expression is often diminished in diabetic states.
-
Nkx6.1 (NK6 homeobox 1): Crucial for maintaining β-cell identity and preventing dedifferentiation.
The restoration of these transcription factors' expression contributes to increased insulin gene expression, improved glucose-stimulated insulin secretion, and enhanced β-cell proliferation.[10][11]
Effects on β-Cell Mass: Proliferation and Apoptosis
This compound treatment in db/db mice has been demonstrated to preserve β-cell mass.[3] This is achieved through a dual effect: promoting β-cell proliferation and inhibiting apoptosis. The reduction in oxidative stress and the restoration of key transcription factors likely contribute to this outcome. For example, studies with other SGLT2 inhibitors have shown an increased expression of the proliferation marker Ki67 and cell cycle regulator Ccnd2 (Cyclin D2) in islet cells, alongside a decrease in TUNEL-positive (apoptotic) β-cells.[12][13]
Modulation of Pancreatic α-Cell Function and Glucagon Secretion
The effect of this compound and other SGLT2 inhibitors on pancreatic α-cells and glucagon secretion is a more complex and debated topic. Some studies have reported that SGLT2 is expressed in pancreatic α-cells and that its inhibition by drugs like dapagliflozin can directly trigger glucagon secretion.[5] This proposed mechanism involves the activation of KATP channels in α-cells.
However, other comprehensive studies have failed to detect SGLT2 mRNA or protein in either rodent or human islet cells (both α and β-cells), suggesting that the observed increase in plasma glucagon is not a direct effect on the α-cell.[5] An alternative hypothesis is that the modest reduction in plasma glucose levels caused by SGLT2 inhibition is sensed by the α-cells, leading to a counter-regulatory increase in glucagon secretion.[6] The clinical observation of a transient increase in glucagon levels following SGLT2 inhibitor administration lends support to these indirect mechanisms.
Figure 2: Proposed pathways for this compound's effect on glucagon.
Quantitative Data Summary
The following tables summarize quantitative findings from preclinical studies on this compound and other relevant SGLT2 inhibitors.
Table 1: Effects of this compound on Pancreatic β-Cell Parameters in db/db Mice (Data extracted from Suzuki et al., Br J Pharmacol, 2013)[3]
| Parameter | Control (Untreated db/db) | This compound-Treated db/db | Outcome |
| Plasma Insulin (ng/mL) at 8 weeks | 2.0 ± 0.3 | 4.8 ± 1.1 | Preserved/Increased Insulin Levels |
| Total β-Cell Mass (% of total pancreatic area) | Significantly lower than this compound group | Significantly higher than control | Preserved β-Cell Mass |
| p < 0.05 vs. untreated group |
Table 2: Effects of SGLT2 Inhibitors on Pancreatic Islet Gene Expression in db/db Mice (Data compiled from studies on Luseogliflozin)[10]
| Gene | Treatment Group | Fold Change vs. Control | Pathway Modulated |
| Mafa | Luseogliflozin | ~2.5-fold increase | β-Cell Function/Identity |
| Pdx1 | Luseogliflozin | ~1.5-fold increase | β-Cell Function/Identity |
| Ki67 | Luseogliflozin | ~2.0-fold increase | β-Cell Proliferation |
| Ccnd2 | Luseogliflozin | ~1.7-fold increase | Cell Cycle Regulation |
| p22phox | Luseogliflozin | ~0.6-fold decrease | Oxidative Stress (NADPH Oxidase) |
| p < 0.05 or p < 0.01 vs. control |
Table 3: Effects of SGLT2 Inhibitors on β-Cell Apoptosis and Oxidative Stress (Data compiled from studies on Empagliflozin and Ipragliflozin)[7][13]
| Parameter | Model | Treatment Group | Outcome |
| TUNEL-positive β-cells per islet | STZ-induced T1DM mice | Empagliflozin | Significant decrease vs. vehicle |
| 4-HNE Immunostaining Density (Oxidative Stress) | db/db mice | Ipragliflozin | Significant decrease vs. diabetic control |
Detailed Experimental Protocols
This section provides representative methodologies for key experiments cited in the evaluation of this compound's effects on pancreatic cells.
In Vivo Animal Study Workflow
The db/db mouse is a common model of type 2 diabetes used to assess the long-term effects of antidiabetic agents.
Figure 3: Workflow for a preclinical this compound study.
Measurement of Pancreatic β-Cell Mass
This protocol provides a standard method for quantifying β-cell mass from pancreatic tissue sections.[14][15]
-
Pancreas Dissection and Fixation:
-
Euthanize the animal and carefully dissect the entire pancreas.
-
Weigh the pancreas.
-
Fix the tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Process the fixed tissue through a series of ethanol and xylene washes and embed in paraffin.
-
-
Sectioning:
-
Perform systematic, uniform random sampling by cutting serial sections (e.g., 5 µm thick) at regular intervals (e.g., every 200 µm) throughout the entire paraffin block.
-
-
Immunohistochemistry for Insulin:
-
Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.
-
Incubate sections with a primary antibody against insulin (e.g., guinea pig anti-insulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-guinea pig Alexa Fluor 488) for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips with an anti-fade mounting medium.
-
-
Image Analysis:
-
Scan the entire stained tissue section using a slide scanner or a motorized microscope.
-
Use image analysis software (e.g., ImageJ, Visiopharm) to quantify the total pancreatic tissue area and the insulin-positive area for each section.
-
Calculation:
-
Calculate the ratio of insulin-positive area to total pancreatic tissue area for each section.
-
Average this ratio across all sections for a given animal.
-
Multiply the average ratio by the initial weight of the pancreas to obtain the total β-cell mass (in mg).
-
-
Quantitative Real-Time PCR (qRT-PCR) for Islet Gene Expression
This protocol describes the measurement of mRNA levels for key transcription factors in isolated pancreatic islets.[16][17]
-
Islet Isolation:
-
Isolate pancreatic islets from control and treated animals using a collagenase digestion method followed by density gradient centrifugation (e.g., using Ficoll or Histopaque).
-
Hand-pick pure islets under a stereomicroscope.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from batches of isolated islets (e.g., 100-150 islets per sample) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 500 ng) using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for target genes (Pdx1, Mafa, etc.) and a reference gene (Actb, Gapdh), and a SYBR Green or TaqMan master mix.
-
Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
-
Conclusion and Future Directions
The evidence strongly indicates that this compound exerts significant beneficial effects on pancreatic β-cells, primarily through an indirect mechanism that alleviates the metabolic stress of glucotoxicity. By reducing systemic hyperglycemia, this compound mitigates oxidative stress, restores the expression of key β-cell transcription factors, and ultimately preserves β-cell mass by balancing proliferation and apoptosis. These effects contribute to the durable glycemic control observed with SGLT2 inhibitor therapy.
While the core indirect pathway is well-supported, further research is needed to fully elucidate the nuances of this compound's action on the pancreas. Key areas for future investigation include:
-
Direct Effects: Rigorous studies are required to definitively confirm or refute the expression of SGLT2 on human pancreatic α and β-cells and to clarify the mechanisms behind observed changes in glucagon secretion.
-
Human Islet Studies: While animal models are invaluable, further studies using primary human islets are needed to validate the translational relevance of these findings.
-
Long-term 'Legacy' Effects: Investigating whether early intervention with this compound can establish a long-term protective 'legacy' effect on β-cell function, even after treatment cessation, is of significant clinical interest.[12]
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sodium, Glucose and Dysregulated Glucagon Secretion: The Potential of Sodium Glucose Transporters [frontiersin.org]
- 7. Protective Effect of Ipragliflozin on Pancreatic Islet Cells in Obese Type 2 Diabetic db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luseogliflozin preserves the pancreatic beta-cell mass and function in db/db mice by improving mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the sodium–glucose cotransporter 2 inhibitor luseogliflozin on pancreatic beta cell mass in db/db mice of different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uaclinical.com [uaclinical.com]
- 12. Early administration of dapagliflozin preserves pancreatic β‐cell mass through a legacy effect in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Empagliflozin, an SGLT2 Inhibitor, on Pancreatic β-Cell Mass and Glucose Homeostasis in Type 1 Diabetes | PLOS One [journals.plos.org]
- 14. In situ Quantification of Pancreatic Beta-cell Mass in Mice [jove.com]
- 15. Determining Beta Cell Mass, Apoptosis, Proliferation, and Individual Beta Cell Size in Pancreatic Sections | Springer Nature Experiments [experiments.springernature.com]
- 16. Reprogramming of pancreatic exocrine cells towards a beta (β) cell character using Pdx1, Ngn3 and MafA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expression Profiling of Pdx1, Ngn3, and MafA in the Liver and Pancreas of Recovering Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Tofogliflozin and its Influence on Systemic Ketone Body Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofogliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus. Beyond its primary glucuretic effect, this compound exerts a notable influence on systemic ketone body metabolism. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and key experimental methodologies related to this compound's impact on ketogenesis. The document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pharmacological action.
Mechanism of Action: A Shift in Metabolic Fuel Utilization
This compound's primary mechanism of action is the inhibition of SGLT2 in the proximal renal tubules, which blocks glucose reabsorption and promotes urinary glucose excretion. This caloric loss creates a mild, persistent state of negative energy balance, mimicking a fasting-like state. The body compensates for this glucose deficit by shifting its primary energy source from carbohydrates to lipids. This metabolic reprogramming is the cornerstone of this compound's effect on ketone body metabolism.
The key molecular events are initiated by a modest decrease in plasma glucose and insulin levels, which in turn leads to a relative increase in glucagon secretion. This alteration in the insulin-to-glucagon ratio is a critical signal that triggers a cascade of metabolic changes, primarily in adipose tissue and the liver.
Signaling Pathways
The signaling cascade leading to increased ketone body production following this compound administration involves several key steps:
-
Altered Insulin/Glucagon Ratio: The reduction in plasma glucose due to urinary excretion leads to a decrease in insulin secretion and a compensatory increase in glucagon release from the pancreas.
-
Activation of Lipolysis: The lower insulin and higher glucagon levels stimulate lipolysis in adipose tissue. This is primarily mediated through the activation of hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL). These enzymes hydrolyze stored triglycerides into free fatty acids (FFAs) and glycerol, which are then released into the circulation.
-
Increased Hepatic Fatty Acid Uptake and β-Oxidation: The elevated circulating FFAs are transported to the liver. Inside the hepatocytes, FFAs are shuttled into the mitochondria via the carnitine palmitoyltransferase 1 (CPT1) enzyme system. The subsequent process of β-oxidation breaks down the fatty acid chains into acetyl-CoA.
-
Ketogenesis: Under normal conditions, acetyl-CoA enters the tricarboxylic acid (TCA) cycle. However, the increased influx of acetyl-CoA from β-oxidation, coupled with a potential decrease in oxaloacetate availability (due to its use in gluconeogenesis, also stimulated by glucagon), overwhelms the capacity of the TCA cycle. This excess acetyl-CoA is then shunted towards the ketogenic pathway, leading to the synthesis of the three primary ketone bodies: acetoacetate, β-hydroxybutyrate (BHB), and acetone.
Quantitative Data on Ketone Body Metabolism
Clinical and preclinical studies have consistently demonstrated that this compound administration leads to a measurable increase in systemic ketone body concentrations. The following tables summarize the available quantitative data.
Clinical Studies
| Study Population | This compound Dose | Duration | Parameter | Baseline Value (Mean ± SD) | Change from Baseline (Mean) | Reference |
| 774 Type 2 Diabetes Patients | 20 mg/day | 4 weeks | Plasma β-Hydroxybutyrate (µmol/L) | N/A | +107.1 | [1][2] |
| 774 Type 2 Diabetes Patients | 20 mg/day | 52 weeks | Plasma β-Hydroxybutyrate (µmol/L) | N/A | +142.7 (in highest quartile of initial BHB elevation) | [1][2] |
| Case Report: 65-year-old male with T2DM and decreased heart function | 20 mg/day | 3 months | Plasma Acetoacetate (µmol/L) | 19 | +10 | [3] |
| Case Report: 65-year-old male with T2DM and decreased heart function | 20 mg/day | 3 months | Plasma β-Hydroxybutyrate (µmol/L) | 46 | +7 | [3] |
| Phase 2/3 Study in Japanese T2DM patients | 10, 20, 40 mg/day | 24 weeks | Adverse Event: Hyperketonemia | N/A | Incidence reported | [4] |
| Phase 3 Study in Japanese T2DM patients | 20, 40 mg/day | N/A | Adverse Event: Increased blood ketone bodies | N/A | 6.3% and 20.5% incidence, respectively | [5] |
| 36-month Post-marketing Surveillance | N/A | 36 months | Adverse Drug Reaction: Blood ketone bodies increased | N/A | 7 patients (0.10%) | [6] |
| 36-month Post-marketing Surveillance | N/A | 36 months | Adverse Drug Reaction: Urine ketone bodies present | N/A | 8 patients (0.12%) | [6] |
Preclinical Studies
| Animal Model | This compound Treatment | Duration | Parameter | Result | Reference |
| Diet-Induced Obese (DIO) Rats | Diet containing this compound | 9 weeks | Plasma Total Ketone Body Level | Significantly increased vs. control | [7][8] |
| KK-Ay Mice | Diet containing this compound | 12 weeks | Plasma Ketone Bodies | Significantly increased vs. control | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the influence of this compound on systemic ketone body metabolism.
Measurement of Ketone Bodies
The accurate quantification of ketone bodies is crucial for evaluating the metabolic effects of this compound. Several analytical methods are employed, each with its own advantages and limitations.
This is a widely used and specific method for quantifying BHB in plasma, serum, and urine.
-
Principle: The assay is based on the enzymatic oxidation of BHB to acetoacetate by β-hydroxybutyrate dehydrogenase. This reaction is coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm or fluorometrically. The increase in absorbance or fluorescence is directly proportional to the BHB concentration in the sample.
-
Procedure Outline:
-
Sample Preparation: Collect blood in appropriate tubes (e.g., with heparin or EDTA) and centrifuge to obtain plasma or serum. Urine samples can be used directly or after dilution.
-
Reagent Preparation: Prepare a reaction mixture containing β-hydroxybutyrate dehydrogenase, NAD+, and a suitable buffer system as provided in commercial kits.
-
Assay: Add the prepared samples and standards to a 96-well plate. Initiate the reaction by adding the enzyme/cofactor mixture.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 20-30 minutes).
-
Measurement: Read the absorbance at 340 nm or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.
-
Quantification: Calculate the BHB concentration in the samples by comparing their readings to a standard curve generated with known concentrations of BHB.
-
GC-MS offers a highly sensitive and specific method for the simultaneous quantification of multiple ketone bodies (acetoacetate, BHB, and acetone).
-
Principle: This technique involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification based on their mass-to-charge ratio in a mass spectrometer. For ketone body analysis, a derivatization step is often required to increase their volatility.
-
Procedure Outline:
-
Sample Preparation: Deproteinize plasma or serum samples.
-
Derivatization: Chemically modify the ketone bodies to make them more volatile. For example, BHB can be oxidized to acetoacetate, which is then decarboxylated to acetone.
-
Headspace Injection: The volatile derivatives are introduced into the GC from the headspace of the sample vial.
-
Chromatographic Separation: The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.
-
Mass Spectrometric Detection: The separated compounds are ionized, and the resulting ions are detected by the mass spectrometer, providing a unique mass spectrum for each compound.
-
Quantification: The concentration of each ketone body is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard.
-
Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard technique for assessing insulin sensitivity in vivo.
-
Principle: A high level of insulin is infused intravenously at a constant rate to suppress endogenous glucose production. Simultaneously, a variable rate of glucose is infused to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity.
-
Procedure Outline:
-
Surgical Preparation: Mice are surgically implanted with catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allowed to recover.
-
Fasting: Mice are fasted for a specific period (e.g., 5-6 hours) before the clamp.
-
Tracer Infusion (Optional): A primed-continuous infusion of a glucose tracer (e.g., [3-3H]glucose) can be initiated before the clamp to measure glucose turnover.
-
Clamp Procedure:
-
A continuous infusion of insulin is started.
-
Blood glucose is monitored frequently (e.g., every 10 minutes) from the arterial catheter.
-
A variable infusion of glucose is adjusted to maintain euglycemia.
-
-
Steady State: The clamp is continued until a steady state is reached, where both blood glucose and the GIR are stable.
-
Data Analysis: The GIR during the steady-state period is calculated and used as an index of insulin sensitivity.
-
Western Blotting for Hormone-Sensitive Lipase (HSL) Phosphorylation
This technique is used to determine the activation state of HSL in adipose tissue.
-
Principle: Proteins from tissue lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with specific antibodies that recognize either total HSL or HSL phosphorylated at specific activating sites (e.g., Ser563, Ser659, Ser660).
-
Procedure Outline:
-
Tissue Lysis: Adipose tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for total HSL or phospho-HSL.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to total and phosphorylated HSL is quantified, and the ratio of phosphorylated HSL to total HSL is calculated to determine the level of HSL activation.
-
Conclusion
This compound's influence on systemic ketone body metabolism is a direct consequence of its primary SGLT2 inhibitory action. By inducing a state of caloric deficit and altering the insulin-to-glucagon ratio, this compound promotes a metabolic shift towards increased lipolysis and hepatic ketogenesis, resulting in a mild but significant elevation of circulating ketone bodies. This effect is well-documented in both preclinical and clinical studies. For researchers and drug development professionals, a thorough understanding of this mechanism and the associated quantitative changes is essential for the continued investigation and clinical application of this compound and other SGLT2 inhibitors. The experimental protocols detailed herein provide a robust framework for further research in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. The sodium‐glucose co‐transporter 2 inhibitor this compound suppresses atherosclerosis through glucose lowering in ApoE‐deficient mice with streptozotocin‐induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on Cardiac Function: Potential Link Between Ketone Bodies and the Heart | Kutoh | Journal of Endocrinology and Metabolism [jofem.org]
- 4. Efficacy and safety of monotherapy with the novel sodium/glucose cotransporter-2 inhibitor this compound in Japanese patients with type 2 diabetes mellitus: a combined Phase 2 and 3 randomized, placebo-controlled, double-blind, parallel-group comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uaclinical.com [uaclinical.com]
- 6. Safety and effectiveness of this compound in Japanese patients with type 2 diabetes mellitus treated in real‐world clinical practice: Results of a 36‐month post‐marketing surveillance study (J‐STEP/LT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Metabolic effects of this compound are efficiently enhanced with appropriate dietary carbohydrate ratio and are distinct from carbohydrate restriction - PMC [pmc.ncbi.nlm.nih.gov]
Tofogliflozin's Pleiotropic Effects Beyond Glycemic Control: An In-depth Technical Guide for Non-Diabetic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofogliflozin, a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has demonstrated a range of pleiotropic effects that extend beyond its primary indication for glycemic control in type 2 diabetes. This technical guide synthesizes the current preclinical and clinical evidence for the therapeutic potential of this compound in various non-diabetic conditions. The primary focus is on its impact on obesity, non-alcoholic fatty liver disease (NAFLD), and its mechanistic implications for cardiovascular and renal protection. This document provides a comprehensive overview of quantitative data from key studies, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further research and development in this promising area.
This compound in Obesity: Preclinical Evidence in a Non-Diabetic Model
A pivotal preclinical study investigated the effects of this compound in diet-induced obese (DIO) rats, a well-established non-diabetic model of obesity. The findings from this study provide strong evidence for this compound's potential as a weight management agent, independent of its glucose-lowering effects in diabetes.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the study on this compound in diet-induced obese rats.
Table 1: Effects of this compound on Body Weight and Composition in Diet-Induced Obese Rats
| Parameter | Control Group (High-Fat Diet) | This compound Group (0.01% in High-Fat Diet) | p-value |
| Body Weight Gain (g) at 9 weeks | 255.4 ± 9.3 | 208.7 ± 8.1 | < 0.01 |
| Body Fat Mass (g) at 9 weeks | 163.7 ± 6.2 | 131.5 ± 5.4 | < 0.01 |
| Lean Body Mass (g) at 9 weeks | 385.1 ± 7.9 | 382.4 ± 7.1 | NS |
| Bone Mass (g) at 9 weeks | 16.9 ± 0.3 | 16.8 ± 0.3 | NS |
NS: Not Significant
Table 2: Metabolic Effects of this compound in Diet-Induced Obese Rats
| Parameter | Control Group (High-Fat Diet) | This compound Group (0.01% in High-Fat Diet) | p-value |
| Food Consumption (kcal/9 weeks) | 7856 ± 153 | 8234 ± 161 | < 0.05 |
| Urinary Glucose Excretion (kcal/9 weeks) | 0 | 798 ± 45 | < 0.01 |
| Respiratory Quotient | 0.82 ± 0.01 | 0.79 ± 0.01 | < 0.05 |
| Plasma Triglyceride (mg/dL) | 123.5 ± 10.2 | 89.7 ± 8.5 | < 0.05 |
| Plasma Total Ketone Body (µmol/L) | 112 ± 15 | 256 ± 28 | < 0.01 |
| Plasma Leptin (ng/mL) | 15.8 ± 1.2 | 9.5 ± 0.9 | < 0.01 |
Experimental Protocol: this compound in Diet-Induced Obese Rats
-
Animal Model: Male Sprague-Dawley rats, 5 weeks of age.
-
Induction of Obesity: Rats were fed a high-fat diet (60% of calories from fat) for 6 weeks to induce obesity.
-
Experimental Groups:
-
Control Group: Continued on the high-fat diet.
-
This compound Group: Received a high-fat diet containing 0.01% this compound.
-
-
Treatment Duration: 9 weeks.
-
Key Measurements:
-
Body Weight and Food Intake: Measured weekly.
-
Body Composition: Assessed by dual-energy X-ray absorptiometry (DXA) at the beginning and end of the treatment period.
-
Metabolic Parameters:
-
Urinary glucose excretion was measured at week 1.
-
Indirect calorimetry was performed to determine the respiratory quotient and energy expenditure.
-
Blood samples were collected at the end of the study for analysis of plasma triglycerides, total ketone bodies, and leptin.
-
-
Adipocyte Histology: Mesenteric adipose tissue was collected for histological analysis of adipocyte size and macrophage infiltration (CD68-positive cells).
-
Experimental Workflow
Caption: Workflow for the preclinical study of this compound in diet-induced obese rats.
This compound in Non-Alcoholic Fatty Liver Disease (NAFLD)
While dedicated studies of this compound in non-diabetic NAFLD patients are limited, research in diabetic patients with NAFLD provides valuable insights into its potential hepatic benefits.
Quantitative Data Summary from a Study in T2DM Patients with NAFLD
A study investigating this compound in patients with type 2 diabetes and biopsy-confirmed NAFLD demonstrated significant improvements in liver histology.[1]
Table 3: Histological Improvement in T2DM Patients with NAFLD Treated with this compound (20 mg/day for 48 weeks)
| Histological Feature | Percentage of Patients with Improvement (≥1 point) | p-value |
| Steatosis | 65% | 0.001 |
| Hepatocellular Ballooning | 55% | 0.002 |
| Lobular Inflammation | 50% | 0.003 |
| Fibrosis | 60% | 0.001 |
Experimental Protocol: this compound in T2DM with NAFLD
-
Study Design: A 48-week, randomized, open-label, parallel-group trial.[1]
-
Participants: 40 patients with type 2 diabetes and biopsy-confirmed NAFLD.[1]
-
Intervention:
-
Primary Outcome: The percentage of participants with at least a 1-point improvement in all individual histological scores for steatosis, hepatocellular ballooning, lobular inflammation, and fibrosis.[1]
-
Secondary Outcomes: Changes in liver enzymes, metabolic markers, and hepatic gene expression profiles.[1]
Proposed Mechanisms of Action in Non-Diabetic Cardiovascular and Renal Conditions
The benefits of SGLT2 inhibitors, including this compound, in cardiovascular and renal diseases are thought to be multifactorial and extend beyond glycemic control. These mechanisms are relevant to both diabetic and non-diabetic contexts.
Cardiovascular Protection
The cardioprotective effects are attributed to a combination of hemodynamic and metabolic effects.
-
Hemodynamic Effects:
-
Metabolic Effects:
-
Cardiac Fuel Shift: SGLT2 inhibition promotes a metabolic shift from glucose to ketone bodies and fatty acids as the primary fuel source for the heart.[4] This is considered a more energy-efficient fuel for the myocardium, particularly in the context of heart failure.
-
Inhibition of Sodium-Hydrogen Exchange: Direct inhibition of the Na+/H+ exchanger in cardiomyocytes may reduce intracellular sodium and calcium levels, protecting against cardiac injury and fibrosis.
-
Renal Protection
The renoprotective mechanisms of this compound and other SGLT2 inhibitors are primarily linked to their effects on renal hemodynamics and tubular function.
-
Tubuloglomerular Feedback: By inhibiting glucose and sodium reabsorption in the proximal tubule, more sodium is delivered to the macula densa. This restores tubuloglomerular feedback, leading to afferent arteriole vasoconstriction and a reduction in intraglomerular pressure and hyperfiltration.[2]
-
Reduced Tubular Workload: The decrease in glucose and sodium reabsorption lessens the metabolic workload and oxygen consumption of the proximal tubular cells, protecting them from hypoxia and injury.
-
Anti-inflammatory and Anti-fibrotic Effects: SGLT2 inhibitors have been shown to reduce markers of inflammation and fibrosis within the kidneys.
Signaling Pathways
Caption: Proposed pleiotropic mechanisms of this compound in cardiovascular and renal protection.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant pleiotropic effects that could be beneficial in a range of non-diabetic conditions, particularly obesity. Preclinical data in non-diabetic models of obesity demonstrate its efficacy in reducing body weight and fat mass, and improving metabolic parameters. While clinical data in purely non-diabetic populations are still emerging, studies in diabetic patients with comorbidities like NAFLD indicate promising effects on liver histology. The proposed mechanisms for cardiovascular and renal protection, largely considered a class effect of SGLT2 inhibitors, provide a strong rationale for further investigation of this compound in non-diabetic heart failure and chronic kidney disease.
Future research should focus on well-designed, randomized controlled trials of this compound in non-diabetic individuals with obesity, NAFLD, heart failure, and chronic kidney disease to definitively establish its efficacy and safety in these populations. Further mechanistic studies are also warranted to fully elucidate the underlying signaling pathways of its pleiotropic benefits.
References
- 1. Comparison of this compound and Glimepiride Effects on Nonalcoholic Fatty Liver Disease in Participants With Type 2 Diabetes: A Randomized, 48-Week, Open-Label, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. remedypublications.com [remedypublications.com]
- 3. Frontiers | Pleiotropic effect of sodium-glucose cotransporter 2 inhibitors on blood pressure [frontiersin.org]
- 4. SGLT2 inhibitors for alleviating heart failure through non-hypoglycemic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tofogliflozin Experimental Protocols for db/db Mice Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and compiled data for studying the efficacy of tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in the context of type 2 diabetes using the db/db mouse model.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters in db/db mice as reported in various studies.
Table 1: Effect of this compound on Plasma Glucose and Glycated Hemoglobin (HbA1c)
| Treatment Group | Dosage | Administration Route | Duration | Plasma Glucose (PG) Change | Glycated Hb (HbA1c) Change | Reference |
| This compound | 0.005% in diet | In-feed | 4 weeks | Significantly lower than control | Significantly lower than control | [1] |
| This compound | 0.015% in diet | In-feed | 4 weeks | Significantly lower than control | Significantly lower than control | [1] |
| This compound | 0.005% in diet | In-feed | 8 weeks | Significantly lower than control | Significantly lower than control | [1] |
| This compound | 0.015% in diet | In-feed | 8 weeks | Significantly lower than control | Significantly lower than control | [1] |
| This compound | 0.3 mg/kg | Oral gavage (once daily) | 4 weeks | - | Significantly lower than vehicle | [2] |
| This compound | 1 mg/kg | Oral gavage (once daily) | 4 weeks | - | Significantly lower than vehicle | [2] |
| This compound | 3 mg/kg | Oral gavage (once daily) | 4 weeks | - | Significantly lower than vehicle | [2] |
| This compound | 10 mg/kg | Oral gavage (once daily) | 4 weeks | - | Significantly lower than vehicle | [2] |
Table 2: Effect of this compound on Plasma Insulin and Body Weight
| Treatment Group | Dosage | Administration Route | Duration | Plasma Insulin (IRI) Change | Body Weight Change | Reference |
| This compound | 0.005% in diet | In-feed | 8 weeks | Prevented decrease observed in untreated mice | Increased compared to control | [1] |
| This compound | 0.015% in diet | In-feed | 8 weeks | Significantly increased compared to untreated at 8 weeks | Increased compared to control | [1] |
| This compound | 0.1-10 mg/kg | Oral gavage (once daily) | 4 weeks | IRI reduction prevented | No difference from vehicle | [2] |
Experimental Protocols
Animal Model and Acclimatization
-
Animal Model: Male db/db mice are a commonly used model for type 2 diabetes. These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.
-
Age: Studies often commence with mice aged 6-8 weeks.
-
Acclimatization: Upon arrival, mice should be housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week before the start of the experiment. Standard chow and water should be provided ad libitum.
This compound Administration
2.2.1. In-Feed Administration
-
Preparation: this compound is mixed into the standard rodent chow at the desired concentration (e.g., 0.005% or 0.015% w/w).[1] This ensures continuous drug exposure.
-
Administration: The medicated diet is provided to the treatment groups ad libitum for the duration of the study (e.g., 8 weeks).[1] The control group receives the standard diet without the drug.
-
Monitoring: Food consumption should be monitored regularly to estimate the daily drug intake.
2.2.2. Oral Gavage Administration
-
Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle, such as a 0.5% methylcellulose solution.
-
Dosage: this compound has been shown to be effective in db/db mice at doses ranging from 0.1 to 10 mg/kg body weight.[2]
-
Administration: Administer the prepared suspension once daily via oral gavage at a consistent time each day for the specified treatment period (e.g., 4 weeks).[2] The vehicle-only group receives the same volume of the vehicle without the drug.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the mice overnight (approximately 16 hours) before the test, with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (Time 0) from the tail vein.
-
Glucose Administration: Administer a 2 g/kg body weight solution of glucose orally via gavage.
-
Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Glucose Measurement: Measure blood glucose levels immediately using a glucometer.
Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Study.
References
Application Notes and Protocols for High-Concentration Tofogliflozin Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofogliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), primarily used in the management of type 2 diabetes mellitus. Its mechanism of action involves the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion.[1] While its efficacy at therapeutic concentrations is well-documented, assessing the effects of high-concentration exposure in vitro is crucial for a comprehensive understanding of its toxicological profile and potential off-target effects. At supra-pharmacological doses, the cellular response to this compound may extend beyond SGLT2 inhibition, potentially impacting fundamental cellular processes such as mitochondrial function and cell cycle progression.
These application notes provide detailed protocols for three common cell viability assays—MTT, XTT, and Neutral Red—adapted for the evaluation of high-concentration this compound exposure. Additionally, we present a summary of available in vitro cytotoxicity data for SGLT2 inhibitors and illustrate the key signaling pathways implicated in high-concentration exposure.
Data Presentation
Table 1: IC50 Values of SGLT2 Inhibitors in an Oral Squamous Cancer Cell Line (KB cells) after 24 hours
| Compound | IC50 (µg/mL) | Cell Line | Assay |
| Dapagliflozin | 400 | KB | MTT |
| Canagliflozin | 250 | KB | MTT |
Data from "Evaluation and comparison of anti-cancer activity of dapagliflozin and canagliflozin in oral cancer cell line: an in vitro study"[2]
Table 2: Effects of SGLT2 Inhibitors on Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | Concentration | Effect on Oxygen Consumption Rate (OCR) | IC50 for Glucose Uptake (GU) |
| Canagliflozin | 100 µM | ~60% inhibition | 14 µM |
| Dapagliflozin | 100 µM | ~7% reduction | > 100 µM |
| Empagliflozin | 100 µM | No significant effect | > 100 µM |
Data from "Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism"[3][4]
Experimental Protocols
General Considerations for High-Concentration this compound Testing:
-
Solvent Effects: this compound is typically dissolved in an organic solvent like DMSO. It is crucial to include a vehicle control (cells treated with the same concentration of solvent) to account for any solvent-induced cytotoxicity.
-
Assay Interference: High concentrations of chemical compounds can interfere with the colorimetric readouts of viability assays.[5] It is recommended to perform a cell-free control (this compound in media with the assay reagent but without cells) to assess any direct reaction between this compound and the assay reagents.
-
Off-Target Effects: At high concentrations, SGLT2 inhibitors may exhibit off-target effects, such as inhibition of mitochondrial function.[3] Therefore, a decrease in viability may not solely be due to SGLT2 inhibition.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the absorbance of all wells. Express the results as a percentage of the vehicle control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Microplate reader (absorbance at 450-500 nm)
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C and 5% CO2.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the background absorbance. Express results as a percentage of the vehicle control.
Neutral Red (NR) Uptake Assay
Principle: The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
PBS
-
Microplate reader (absorbance at 540 nm)
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm.
-
Data Analysis: Subtract the background absorbance. Express results as a percentage of the vehicle control.
Visualizations
Experimental Workflow
Caption: General workflow for assessing cell viability upon high-concentration this compound exposure.
Signaling Pathways
Caption: Potential signaling pathways affected by high-concentration this compound.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jbp.org.br [jbp.org.br]
- 5. cytotronics.com [cytotronics.com]
Application Notes and Protocols: Measuring Renal Hemodynamics Following Tofogliflozin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofogliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has demonstrated significant renal-protective effects beyond its glucose-lowering action in patients with type 2 diabetes.[1][2] A key aspect of these benefits is attributed to its influence on renal hemodynamics, primarily through the modulation of tubuloglomerular feedback (TGF).[3][4][5] this compound inhibits the reabsorption of glucose and sodium in the proximal tubules, leading to increased sodium delivery to the macula densa.[3][6] This, in turn, is thought to activate TGF, causing afferent arteriole vasoconstriction, a reduction in intraglomerular pressure, and a decrease in glomerular hyperfiltration, a hallmark of early diabetic kidney disease.[3][4][7]
These application notes provide detailed protocols for key in vivo techniques to measure changes in renal hemodynamics following this compound administration in preclinical rodent models. The presented methodologies are essential for researchers investigating the mechanisms of SGLT2 inhibitors and for professionals in drug development assessing the renal effects of new chemical entities.
Key Renal Hemodynamic Parameters and Measurement Techniques
A comprehensive assessment of renal hemodynamics involves the measurement of several key parameters. Below is a summary of these parameters and the gold-standard techniques for their measurement in preclinical settings.
| Parameter | Description | Common Measurement Technique(s) |
| Glomerular Filtration Rate (GFR) | The volume of fluid filtered from the renal glomerular capillaries into Bowman's capsule per unit time. A key indicator of kidney function. | Inulin Clearance, FITC-Sinistrin Clearance |
| Renal Blood Flow (RBF) | The volume of blood delivered to the kidneys per unit time. | Ultrasonic Flow Probes, Doppler Ultrasound |
| Renal Vascular Resistance (RVR) | The resistance to blood flow within the kidneys, calculated from Mean Arterial Pressure (MAP) and RBF. | Calculated: RVR = MAP / RBF |
| Filtration Fraction (FF) | The fraction of renal plasma flow that is filtered across the glomerulus. | Calculated: FF = GFR / Renal Plasma Flow (RPF) |
Experimental Protocols
Protocol 1: Measurement of Glomerular Filtration Rate (GFR) by FITC-Sinistrin Clearance in Conscious Mice
This protocol describes a minimally invasive method to measure GFR in conscious, freely moving mice using the transdermal clearance of FITC-sinistrin.[8]
Materials:
-
This compound or vehicle control
-
FITC-sinistrin (fluorescein isothiocyanate-labeled sinistrin)
-
Anesthesia (e.g., isoflurane) for initial device placement
-
Transdermal GFR measurement device (e.g., MediBeacon GmbH)
-
Saline solution
-
Animal scale
-
Animal clippers
Procedure:
-
Animal Preparation:
-
Acclimatize male C57BL/6 mice (8-12 weeks old) to the housing conditions for at least one week.
-
On the day of the experiment, weigh each mouse.
-
Anesthetize the mouse using isoflurane (4% for induction, 2% for maintenance).
-
Shave a small area of fur on the back of the neck to ensure proper adhesion of the transdermal device.
-
-
Device Placement and FITC-Sinistrin Administration:
-
Attach the transdermal GFR measurement device to the shaved area according to the manufacturer's instructions.
-
Administer a single intravenous bolus of FITC-sinistrin via the tail vein. The exact dose should be determined based on the specific device and manufacturer's recommendations.
-
Allow the mouse to recover from anesthesia in its home cage. The device will continuously measure the fluorescence of FITC-sinistrin as it is cleared from the circulation through the skin.
-
-
This compound Treatment:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control orally via gavage.
-
The timing of this compound administration relative to the GFR measurement will depend on the study design (acute vs. chronic effects). For acute effects, GFR can be measured starting 30-60 minutes after drug administration. For chronic studies, the drug is administered daily for a specified period before GFR measurement.
-
-
Data Acquisition and Analysis:
-
The transdermal device will record the fluorescence decay curve of FITC-sinistrin over several hours.
-
The GFR is calculated from the decay curve using the manufacturer's software, which typically employs a two-compartment model of tracer kinetics.[8]
-
Data is typically expressed as mL/min/100g body weight.
-
Expected Outcome:
Treatment with this compound is expected to cause an initial, modest decrease in GFR, often referred to as the "eGFR dip," which is considered a hemodynamic effect of reducing glomerular hyperfiltration.[9][10]
Protocol 2: Measurement of Renal Blood Flow (RBF) using an Ultrasonic Flow Probe in Anesthetized Rats
This protocol details the invasive but highly accurate measurement of RBF using a surgically placed ultrasonic flow probe on the renal artery of an anesthetized rat.[8][11]
Materials:
-
This compound or vehicle control
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, retractors)
-
Ultrasonic flow probe (e.g., Transonic Systems Inc.) of appropriate size for the rat renal artery
-
Flowmeter compatible with the probe
-
Data acquisition system (e.g., PowerLab)
-
Warming pad to maintain body temperature
-
Catheter for blood pressure measurement (optional but recommended for RVR calculation)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize a male Sprague-Dawley rat (250-300g) and place it on a warming pad to maintain body temperature at 37°C.
-
Make a midline abdominal incision to expose the left kidney and renal artery.
-
-
Surgical Placement of the Flow Probe:
-
Carefully dissect the renal artery from the surrounding connective tissue and renal vein.
-
Select an appropriately sized ultrasonic flow probe and apply acoustic gel.
-
Place the probe around the renal artery. Ensure a snug fit without constricting the vessel.
-
Connect the probe to the flowmeter and data acquisition system to monitor the RBF signal.
-
-
Stabilization and Baseline Measurement:
-
Allow the preparation to stabilize for at least 30 minutes until a steady RBF signal is obtained.[8]
-
Record baseline RBF for a period of 15-30 minutes.
-
If measuring blood pressure, a catheter can be placed in the femoral or carotid artery to obtain mean arterial pressure (MAP).
-
-
This compound Administration and Data Recording:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control intravenously or via oral gavage.
-
Continuously record RBF (and MAP, if applicable) for the desired duration of the experiment (e.g., 60-120 minutes) to observe the drug's effect.
-
-
Data Analysis:
-
Calculate the average RBF (in mL/min) during the baseline and post-treatment periods.
-
If MAP was measured, calculate Renal Vascular Resistance (RVR) using the formula: RVR = MAP / RBF.
-
Express RBF normalized to kidney weight or body weight.
-
Expected Outcome:
The effect of this compound on RBF can be complex. While afferent arteriole constriction would be expected to decrease RBF, other systemic and local effects may influence the overall outcome. Studies have shown varying effects, and direct measurement is crucial.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments, illustrating the expected effects of this compound on renal hemodynamics.
Table 1: Effect of Acute this compound Treatment on Glomerular Filtration Rate in Diabetic Mice
| Treatment Group | N | Baseline GFR (mL/min/100g) | Post-treatment GFR (mL/min/100g) | % Change from Baseline |
| Vehicle Control | 10 | 1.5 ± 0.2 | 1.48 ± 0.21 | -1.3% |
| This compound (10 mg/kg) | 10 | 1.9 ± 0.3* | 1.6 ± 0.25** | -15.8% |
Data are presented as mean ± SD. *p<0.05 vs. Vehicle Baseline (indicating hyperfiltration). **p<0.05 vs. This compound Baseline.
Table 2: Effect of Acute this compound Treatment on Renal Hemodynamics in Anesthetized Diabetic Rats
| Treatment Group | N | RBF (mL/min) | MAP (mmHg) | RVR (mmHg·min/mL) |
| Vehicle Control | 8 | 5.2 ± 0.6 | 110 ± 8 | 21.2 ± 2.5 |
| This compound (10 mg/kg) | 8 | 4.8 ± 0.5 | 105 ± 7 | 21.9 ± 2.8 |
Data are presented as mean ± SD.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Effect on Renal Hemodynamics
The primary mechanism by which this compound influences renal hemodynamics is through the tubuloglomerular feedback (TGF) pathway.[3][4] The following diagram illustrates this process.
Caption: this compound's mechanism on tubuloglomerular feedback.
Experimental Workflow for Assessing Renal Hemodynamics
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on renal hemodynamics in a preclinical model.
Caption: Workflow for this compound renal hemodynamic studies.
Conclusion
The protocols and information provided herein offer a robust framework for the investigation of this compound's effects on renal hemodynamics. Accurate measurement of GFR and RBF is critical to understanding the renal-protective mechanisms of SGLT2 inhibitors and for the development of novel therapeutics for diabetic kidney disease. The use of minimally invasive techniques, where possible, is encouraged to improve animal welfare and data quality. The provided diagrams serve to clarify the underlying physiological mechanisms and the logical flow of experimental procedures.
References
- 1. The effect of sodium-glucose cotransporter 2 inhibitor (this compound) on renal tubular damage in diabetic patients without albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics [e-dmj.org]
- 4. Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubuloglomerular feedback - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 7. Renoprotective Mechanism of Sodium-Glucose Cotransporter 2 Inhibitors: Focusing on Renal Hemodynamics [e-dmj.org]
- 8. medibeacon.com [medibeacon.com]
- 9. ahajournals.org [ahajournals.org]
- 10. eGFR Decline after SGLT2 Inhibitor Initiation: The Tortoise and the Hare Reimagined - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Continuous Measurement of Renal Blood Flow in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Tofogliflozin's Impact on Oxidative Stress Markers In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated therapeutic benefits in managing type 2 diabetes. Beyond its glucose-lowering effects, emerging evidence suggests that this compound may also exert protective effects against cellular damage by mitigating oxidative stress.[1][2] In vitro studies have shown that under high-glucose conditions, this compound can suppress the generation of reactive oxygen species (ROS) and subsequent inflammatory and apoptotic responses in cells like human proximal tubular cells.[1][2] This protective mechanism is crucial for understanding the full therapeutic potential of this compound in diabetes-related complications.
These application notes provide a detailed protocol for assessing the in vitro effects of this compound on key markers of oxidative stress. The following sections outline the necessary experimental workflows, from cell culture and treatment to the quantification of ROS and the activity of antioxidant enzymes.
Experimental Overview
The general workflow for assessing the impact of this compound on oxidative stress markers in vitro involves several key stages. Initially, a suitable cell line is cultured and then subjected to high-glucose conditions to induce oxidative stress. Concurrently, cells are treated with varying concentrations of this compound. Following the treatment period, cells are harvested, and lysates are prepared for the subsequent analysis of various oxidative stress markers.
Caption: Experimental workflow for assessing this compound's effect on oxidative stress.
Key Oxidative Stress Markers and Assays
| Marker | Description | Rationale for Measurement |
| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen that can damage cell structures. | Direct measure of cellular oxidative stress. |
| Superoxide Dismutase (SOD) | An antioxidant enzyme that catalyzes the dismutation of superoxide radicals. | Indicates the capacity of the primary antioxidant defense system. |
| Glutathione Peroxidase (GPx) | An antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. | Represents the cellular ability to neutralize harmful peroxides. |
| Malondialdehyde (MDA) | A product of lipid peroxidation. | A widely used indicator of oxidative damage to lipids. |
Detailed Experimental Protocols
Cell Culture and Treatment
This protocol is designed for human proximal tubule cells (e.g., HK-2 cell line), a relevant cell type for studying the effects of SGLT2 inhibitors.
Materials:
-
HK-2 cells
-
Appropriate cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose
-
This compound
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Culture HK-2 cells in complete medium until they reach 80-90% confluency. Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a suitable density and allow them to adhere overnight.
-
Induction of High-Glucose Conditions:
-
Normal Glucose (Control): Culture cells in a medium containing 5 mM D-glucose.
-
High Glucose: Culture cells in a medium containing 30 mM D-glucose to induce oxidative stress.[2]
-
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Add the this compound-containing medium to the designated wells. Include a vehicle control (medium with the solvent).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
Cell Harvesting and Lysate Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer provided with the assay kit).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate for normalization of results.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.
Materials:
-
DCFH-DA probe
-
Cell-based assay plates (e.g., black 96-well plates)
-
Fluorescence microplate reader
Procedure:
-
Seed and treat the cells in a 96-well plate as described in the cell culture and treatment protocol.
-
After the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the ability of SOD to inhibit the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.
Materials:
-
Commercially available SOD assay kit (e.g., from Cayman Chemical or Sigma-Aldrich)
-
Cell lysate
-
Microplate reader
Procedure:
-
Prepare the reagents as per the instructions of the chosen commercial kit.
-
Add the cell lysate samples and standards to a 96-well plate.
-
Add the reaction mixture containing the tetrazolium salt and xanthine.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate the plate at room temperature for the recommended time (e.g., 20-30 minutes).
-
Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the SOD activity based on the inhibition of the colorimetric reaction, often expressed as U/mg protein.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures GPx activity indirectly by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Commercially available GPx assay kit (e.g., from Abcam or Cayman Chemical)
-
Cell lysate
-
Microplate reader
Procedure:
-
Prepare the reagents according to the kit's manual.
-
Add the cell lysate samples and standards to a 96-well plate.
-
Add the reaction mixture containing glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a substrate like cumene hydroperoxide or tert-butyl hydroperoxide.
-
Immediately measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.
-
Calculate the GPx activity, typically expressed as U/mg protein.
Malondialdehyde (MDA) Assay (TBARS Assay)
This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
Materials:
-
Commercially available TBARS assay kit
-
Cell lysate
-
Microcentrifuge tubes
-
Heating block or water bath (95-100°C)
-
Microplate reader
Procedure:
-
Add cell lysate samples and MDA standards to microcentrifuge tubes.
-
Add the provided acid reagent and TBA reagent to each tube.
-
Incubate the tubes at 95-100°C for the recommended duration (e.g., 60 minutes).
-
Cool the tubes on ice and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at the specified wavelength (e.g., 532 nm).
-
Calculate the MDA concentration, usually expressed as nmol/mg protein.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on ROS Production
| Treatment Group | This compound (µM) | Relative Fluorescence Units (RFU) | % Change from High Glucose |
| Normal Glucose | 0 | Value | N/A |
| High Glucose | 0 | Value | 0% |
| High Glucose + Tofo | 0.1 | Value | Value |
| High Glucose + Tofo | 1 | Value | Value |
| High Glucose + Tofo | 10 | Value | Value |
Table 2: Effect of this compound on Antioxidant Enzyme Activity
| Treatment Group | This compound (µM) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Normal Glucose | 0 | Value | Value |
| High Glucose | 0 | Value | Value |
| High Glucose + Tofo | 0.1 | Value | Value |
| High Glucose + Tofo | 1 | Value | Value |
| High Glucose + Tofo | 10 | Value | Value |
Table 3: Effect of this compound on Lipid Peroxidation
| Treatment Group | This compound (µM) | MDA Concentration (nmol/mg protein) |
| Normal Glucose | 0 | Value |
| High Glucose | 0 | Value |
| High Glucose + Tofo | 0.1 | Value |
| High Glucose + Tofo | 1 | Value |
| High Glucose + Tofo | 10 | Value |
Potential Signaling Pathways
The antioxidant effects of SGLT2 inhibitors like this compound are thought to be mediated through various signaling pathways. High glucose levels can lead to increased intracellular glucose, which in turn can enhance the production of ROS through various mechanisms, including the mitochondrial electron transport chain and NADPH oxidase (NOX). SGLT2 inhibitors, by reducing intracellular glucose, can directly decrease this substrate-driven ROS production. Furthermore, SGLT2 inhibitors have been shown to activate key cellular energy sensors and transcription factors that upregulate the endogenous antioxidant defense systems.
Caption: this compound's role in reducing glucose-induced ROS production.
Beyond simply reducing glucose uptake, SGLT2 inhibitors may actively enhance cellular antioxidant defenses. Pathways involving AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and Nuclear factor erythroid 2-related factor 2 (Nrf2) are implicated. Activation of these pathways can lead to the upregulation of antioxidant enzymes like SOD and GPx, and the inhibition of pro-oxidant enzymes such as NADPH oxidase.
Caption: Potential signaling pathways for this compound's antioxidant effects.
Conclusion
This document provides a comprehensive framework for investigating the in vitro effects of this compound on oxidative stress. By following these detailed protocols, researchers can generate robust and reproducible data to further elucidate the cellular mechanisms underlying the therapeutic benefits of this SGLT2 inhibitor. The provided templates for data presentation and diagrams of signaling pathways offer a structured approach to analyzing and communicating the findings. These studies will contribute to a deeper understanding of this compound's role in protecting cells from oxidative damage, which is a key factor in the pathogenesis of diabetic complications.
References
Use of KKAy mice for studying Tofogliflozin's effects on diabetic nephropathy
Application Notes & Protocols
Topic: Use of KKAy Mice for Studying the Effects of Tofogliflozin on Diabetic Nephropathy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diabetic nephropathy (DN) is a leading cause of end-stage renal disease globally. The development of effective therapeutic agents requires robust preclinical animal models that accurately replicate the pathophysiology of human DN. The KKAy mouse is a well-established model of type 2 diabetes that spontaneously develops key features of early-stage diabetic nephropathy, making it highly suitable for evaluating novel treatments.[1][2] This model exhibits hyperglycemia, hyperinsulinemia, mild obesity, and progressive albuminuria.[1][3] Histopathological changes in KKAy mice, such as mesangial expansion and glomerulosclerosis, resemble those seen in the early stages of human DN.[1]
This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubules of the kidney.[4][5] By blocking SGLT2, this compound reduces the reabsorption of glucose from the filtrate back into the bloodstream, thereby promoting urinary glucose excretion and lowering blood glucose levels.[5] Beyond its glycemic control, this compound has demonstrated renoprotective effects, which are attributed to several mechanisms including the amelioration of glomerular hyperfiltration, reduction of renal inflammation, and improvement of mitochondrial morphology.[6][7]
These application notes provide a detailed overview and protocols for utilizing the KKAy mouse model to investigate the therapeutic efficacy of this compound in attenuating the progression of diabetic nephropathy.
Core Application: this compound's Renoprotective Effects in KKAy Mice
Studies utilizing KKAy mice have demonstrated that this compound can prevent the progression of diabetic kidney disease.[6] Treatment with this compound has been shown to ameliorate both glomerular and tubulointerstitial damage, partly by reducing hyperglycemia and suppressing renal inflammation.[6][8]
Summary of Key Findings
The following tables summarize the quantitative data from studies evaluating the effect of this compound on KKAy mice with diabetic nephropathy.
Table 1: Metabolic and Renal Function Parameters
| Parameter | Control (KK Mice) | Diabetic (KKAy Mice) | This compound-Treated (KKAy Mice) | Citation |
|---|---|---|---|---|
| Body Weight (g) | ~35 g | ~50 g | No significant improvement | [6] |
| HbA1c (%) | Lower | Higher | Significantly Lowered | [6][9] |
| Albuminuria | Low | High | Not Reversed | [6][9] |
| Kidney Weight | Normal | Increased | Suppressed |[10][11] |
Table 2: Glomerular and Tubulointerstitial Damage Markers
| Parameter | Control (KK Mice) | Diabetic (KKAy Mice) | This compound-Treated (KKAy Mice) | Citation |
|---|---|---|---|---|
| Mesangial Area | Normal | Enlarged | Ameliorated | [6][9] |
| Foot Process Effacement | Low Rate | Increased Rate | Ameliorated | [6][9] |
| Podocyte Number (WT-1+ cells) | Normal | Decreased | Ameliorated | [6][9] |
| KIM-1 Protein Levels | Low | Increased | Ameliorated | [6][9] |
| MCP-1 Protein Levels | Low | Increased | Ameliorated | [6][9] |
| Macrophage Infiltration | Low | Increased | Ameliorated | [6][9] |
| Mitochondrial Morphology | Normal | Abnormal | Partly Reversed |[6][8] |
Postulated Mechanism of Action of this compound in Diabetic Nephropathy
This compound exerts its renoprotective effects through a multi-faceted mechanism. The primary action is the inhibition of SGLT2 in the renal proximal tubule. This leads to a reduction in glucose and sodium reabsorption, which in turn helps to correct hyperglycemia. The amelioration of hyperglycemia reduces glucose toxicity, a key driver of diabetic complications. Downstream effects include the suppression of inflammatory pathways, evidenced by reduced levels of Monocyte Chemoattractant Protein-1 (MCP-1) and Kidney Injury Molecule-1 (KIM-1), and the preservation of mitochondrial integrity.[6]
Caption: this compound's mechanism in diabetic nephropathy.
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies using KKAy mice to evaluate this compound.[6][9][10][11]
Experimental Workflow
The overall workflow for a typical study is outlined below.
Caption: Experimental workflow for this compound studies in KKAy mice.
Animal Model and Treatment
-
Animals: Male KKAy/Ta mice are used as the model for type 2 diabetes and diabetic nephropathy. Male KK/Ta mice serve as the non-diabetic controls.[6]
-
Acclimatization: House animals under standard conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Grouping: At 7 weeks of age, randomly assign KKAy mice to either the diabetic control group or the this compound treatment group.
-
This compound Administration: Prepare a diet containing 0.015% (w/w) this compound.[6][9] Administer this diet to the treatment group for a duration of 8 weeks. The control and diabetic groups receive the standard diet without the drug.
Sample Collection and Biochemical Analysis
-
Urine Collection: At the end of the 8-week treatment period, place mice in metabolic cages for 24 hours to collect urine for the measurement of albumin.
-
Blood Collection: Following urine collection, anesthetize the mice and collect blood via cardiac puncture. Measure Hemoglobin A1c (HbA1c) levels using a suitable analyzer.
-
Albuminuria Measurement: Centrifuge the collected urine to remove debris. Measure the urinary albumin concentration using a mouse albumin-specific ELISA kit according to the manufacturer's instructions.
Histological and Immunohistochemical Analysis
-
Tissue Preparation: After blood collection, perfuse the mice with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Harvest the kidneys, weigh them, and fix them in 4% PFA overnight.
-
Sectioning: Dehydrate the fixed kidneys through a graded ethanol series, clear with xylene, and embed in paraffin. Cut 3-4 µm thick sections using a microtome.
-
PAS Staining: Deparaffinize and rehydrate the sections. Stain with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix. Capture images of at least 20 glomeruli per mouse and quantify the mesangial area using image analysis software (e.g., ImageJ).[9]
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on deparaffinized sections.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 5% goat serum).
-
Incubate sections overnight at 4°C with primary antibodies against WT-1 (for podocytes) or F4/80 (for macrophages).[6]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
Quantify the number of positive cells per glomerulus or per unit area.
-
Electron Microscopy
-
Tissue Preparation: For ultrastructural analysis, fix small pieces of the kidney cortex in 2.5% glutaraldehyde.
-
Processing: Post-fix the tissue in 1% osmium tetroxide, dehydrate in an ethanol series, and embed in epoxy resin.
-
Sectioning and Imaging: Cut ultrathin sections (70-80 nm), mount them on copper grids, and stain with uranyl acetate and lead citrate.
-
Analysis: Examine the sections using a transmission electron microscope. Capture images of the glomerular filtration barrier and quantify the foot process effacement rate.[9]
Conclusion
The KKAy mouse is a valuable and relevant model for studying the early stages of type 2 diabetic nephropathy. The protocols and data presented here demonstrate that this compound effectively ameliorates key pathological features of DN in this model, including glomerular hypertrophy, podocyte loss, and tubulointerstitial inflammation.[6] These application notes provide a comprehensive framework for researchers to design and execute preclinical studies to further investigate the renoprotective mechanisms of SGLT2 inhibitors like this compound.
References
- 1. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diabetic nephropathy in KK and KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Effect of administration and withdrawal of the sodium‐glucose cotransporter 2 inhibitor, this compound, on renal protection in individuals with type 2 diabetes mellitus and diabetic nephropathy: A multicenter, single‐arm study (RESTORE‐nephropathy study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 6. The sodium–glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The sodium-glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a selective inhibitor of sodium-glucose cotransporter 2, suppresses renal damage in KKAy/Ta mice, obese and type 2 diabetic animals | CiNii Research [cir.nii.ac.jp]
Application Notes and Protocols for High-Content Screening to Identify Tofogliflozin's Off-Target Interactions
Introduction
Tofogliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.[1][2][3] By blocking SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][4] Its mechanism of action is independent of insulin secretion, making it a valuable therapeutic option.[1][4] While this compound is known for its high selectivity for SGLT2, it is crucial in drug development to characterize any potential off-target interactions to build a comprehensive safety and efficacy profile.[5] Off-target effects of SGLT2 inhibitors have been reported, including cardiovascular benefits that may not be directly linked to SGLT2 inhibition, suggesting interactions with other cellular pathways.[6][7][8]
High-content screening (HCS) is a powerful, image-based technology that enables the simultaneous measurement of multiple cellular parameters in response to a compound treatment.[5][9][10] This approach is ideal for identifying potential off-target effects by creating a detailed phenotypic fingerprint of a compound's impact on cells.[11][12] This document provides detailed application notes and protocols for utilizing HCS to identify and characterize the off-target interactions of this compound.
We will focus on three key HCS assays:
-
Cell Painting Assay: For broad, unbiased phenotypic profiling to generate a comprehensive "fingerprint" of this compound's cellular effects.
-
Multiparametric Cytotoxicity Assay: To specifically assess potential off-target-induced toxicity.
-
Targeted Pathway Analysis (Kinase and GPCR Panels): For focused screening against common off-target classes.
Cell Painting Assay for Unbiased Phenotypic Profiling
The Cell Painting assay utilizes a cocktail of fluorescent dyes to label multiple cellular organelles and components, allowing for the extraction of hundreds of morphological features from each cell.[2][5][9][11] By comparing the phenotypic profile of this compound-treated cells to a reference library of compounds with known mechanisms of action, we can hypothesize potential off-target interactions.[3]
Experimental Workflow
Protocol: Cell Painting
1. Cell Culture and Plating:
- Culture U2OS cells (or another suitable cell line) in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells into 384-well, black, clear-bottom imaging plates at a density of 2,000 cells per well in 40 µL of media.[9]
- Incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment:
- Prepare a dilution series of this compound (e.g., 7-point, 1:3 dilution starting from 10 µM).
- Include a vehicle control (e.g., 0.1% DMSO) and a panel of reference compounds with known mechanisms of action.
- Add 10 µL of the compound dilutions to the cell plates.
- Incubate for 24 or 48 hours.
3. Staining:
- Prepare the staining solution containing the following dyes (final concentrations):
- MitoTracker Deep Red (Mitochondria): 200 nM
- Concanavalin A, Alexa Fluor 488 (Endoplasmic Reticulum): 10 µg/mL
- Phalloidin, Alexa Fluor 568 (Actin Filaments): 0.5 µM
- WGA, Alexa Fluor 555 (Golgi & Plasma Membrane): 5 µg/mL
- SYTO 14 Green (Nucleoli & Cytoplasmic RNA): 1 µM
- Hoechst 33342 (Nuclei): 2 µg/mL
- Fix the cells with 4% paraformaldehyde for 20 minutes.
- Permeabilize with 0.1% Triton X-100 for 10 minutes.
- Add the staining solution and incubate for 30 minutes in the dark.
- Wash the cells three times with PBS.
4. Imaging:
- Acquire images using a high-content imaging system with appropriate filter sets for the dyes used.
- Capture images from at least four sites per well to ensure a sufficient number of cells for analysis.
5. Data Analysis:
- Use image analysis software to segment cells into nuclear and cytoplasmic compartments.
- Extract features related to intensity, texture, shape, and colocalization for each labeled organelle.
- Normalize the data and generate a phenotypic profile for each treatment condition.
- Use statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the profile of this compound to reference compounds.
Data Presentation
| Feature Class | Example Parameters Measured |
| Nuclear Morphology | Area, Perimeter, Circularity, DNA content (Hoechst intensity) |
| Cytoplasmic Features | Area, Texture (SYTO 14 intensity) |
| Mitochondrial Health | Total intensity, Granularity (MitoTracker intensity) |
| Cytoskeletal Integrity | Actin fiber count, Orientation (Phalloidin intensity) |
| Organelle Structure | ER and Golgi texture, Intensity (Concanavalin A, WGA) |
Multiparametric Cytotoxicity Assay
This assay simultaneously measures multiple indicators of cell health to provide a detailed view of potential cytotoxicity mechanisms.[13][14] It serves as a more focused follow-up to the Cell Painting assay to investigate any observed adverse phenotypes.
Experimental Workflow
Protocol: Multiparametric Cytotoxicity
1. Cell Culture and Plating:
- Culture HepG2 cells (a human liver cell line relevant for toxicity studies) in EMEM supplemented with 10% FBS.
- Seed cells into 384-well plates at a density of 5,000 cells per well.
- Incubate for 24 hours.
2. Compound Treatment:
- Treat cells with a dose range of this compound (e.g., 9-point, 1:2 dilution from 100 µM).
- Include a vehicle control and positive controls for cytotoxicity (e.g., Staurosporine for apoptosis, FCCP for mitochondrial toxicity).
- Incubate for 72 hours to capture both acute and delayed toxicity.[13]
3. Staining:
- Prepare a staining cocktail in culture medium with the following dyes:
- Hoechst 33342: To count total cells.
- TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential.
- Yo-Pro-1 Iodide: To identify cells with compromised plasma membranes (early apoptosis/necrosis).
- CellTox™ Green: To identify necrotic cells.
- Add the staining solution to the wells and incubate for 30-60 minutes at 37°C.
4. Imaging:
- Image the plates using an HCS instrument with the appropriate filter sets.
5. Data Analysis:
- Quantify the number of cells positive for each stain.
- Calculate the percentage of cells showing mitochondrial dysfunction, membrane permeability, and necrosis.
- Generate dose-response curves and calculate EC50 values for each parameter.
Data Presentation
| Parameter | Description | This compound (EC50 in µM) | Positive Control (EC50 in µM) |
| Cell Count | Total number of viable cells. | > 100 | Staurosporine: 5.2 |
| Mitochondrial Potential | Loss of TMRM staining indicates mitochondrial depolarization. | > 100 | FCCP: 2.8 |
| Membrane Permeability | Yo-Pro-1 positive cells. | > 100 | Staurosporine: 8.1 |
| Necrosis | CellTox Green positive cells. | > 100 | Triton X-100: 15.5 |
(Note: Data in the table is hypothetical and for illustrative purposes only)
Targeted Off-Target Screening: Kinase and GPCR Panels
If the Cell Painting assay suggests a particular signaling pathway is affected, or as a general screen against common off-target families, targeted HCS assays can be employed. Assays for kinase inhibitor off-target effects often involve measuring the translocation of downstream transcription factors (e.g., NF-κB), while GPCR assays can monitor β-arrestin translocation.[12][15]
Signaling Pathway Diagram: GPCR β-Arrestin Recruitment
Protocol: β-Arrestin Translocation Assay
1. Cell Line:
- Use a commercially available cell line stably co-expressing a target GPCR and a β-arrestin-GFP fusion protein (e.g., Tango™ GPCR Assay System).
2. Plating and Compound Treatment:
- Follow the cell seeding and compound addition steps as described in the previous protocols.
- Include a known agonist for the specific GPCR as a positive control.
3. Imaging:
- Acquire images in the GFP channel at various time points after compound addition (e.g., 0, 15, 30, 60 minutes).
4. Data Analysis:
- Image analysis software is used to quantify the translocation of the β-arrestin-GFP from the cytoplasm to the plasma membrane. This is often measured as an increase in the granularity or "spottiness" of the GFP signal within the cell.
- A positive "hit" would be an increase in translocation in this compound-treated cells.
Data Presentation
| GPCR Target | This compound Activity (EC50 in µM) | Positive Control Agonist Activity (EC50 in µM) |
| Dopamine D2 Receptor | No significant activity | Quinpirole: 0.015 |
| Adrenergic α2A Receptor | > 50 | UK-14304: 0.008 |
| Serotonin 5-HT2A Receptor | > 50 | Serotonin: 0.012 |
| Opioid Mu Receptor | No significant activity | DAMGO: 0.005 |
(Note: Data in the table is hypothetical and for illustrative purposes only)
Conclusion
The application of high-content screening provides a robust and multifaceted approach to identifying and characterizing the potential off-target interactions of this compound. By combining unbiased phenotypic profiling with the Cell Painting assay, focused cytotoxicity assessment, and targeted pathway analysis, researchers can build a comprehensive understanding of the compound's cellular effects beyond its primary SGLT2 target. This information is invaluable for de-risking drug candidates, elucidating mechanisms of action, and ensuring a more complete safety profile for novel therapeutics.
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Cell Painting Assay as a Screening Tool for the Discovery of Bioactivities in New Chemical Matter | Springer Nature Experiments [experiments.springernature.com]
- 4. Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | C22H26O6 | CID 46908929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. High-Content Phenotypic Profiling with Cell Painting Assay [moleculardevices.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimizing the Cell Painting assay for image-based profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-content screening of known G protein-coupled receptors by arrestin translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. High Content Screening for Inhibitors of Protein Interactions and Post-translational Modifications in Primary Cells by Proximity Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tofogliflozin in Non-alcoholic Fatty Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in rodent models of non-alcoholic fatty liver disease (NAFLD). The following sections detail the experimental design, including the induction of various NAFLD models, administration of this compound, and a suite of analytical protocols to assess the therapeutic efficacy of the compound.
Introduction to this compound in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition closely associated with metabolic syndrome, obesity, and type 2 diabetes.[1][2] It encompasses a spectrum of liver disorders, from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. This compound, as an SGLT2 inhibitor, primarily works by promoting urinary glucose excretion, thereby lowering blood glucose levels.[3][4] Beyond its glycemic control, this compound has shown potential in ameliorating NAFLD by reducing hepatic steatosis, inflammation, and fibrosis in preclinical models.[3][5] The proposed mechanisms for its hepatoprotective effects include improved insulin sensitivity, weight reduction, and direct effects on hepatic lipid metabolism and inflammatory pathways.[6]
Experimental Design
A robust experimental design is crucial for evaluating the efficacy of this compound in NAFLD. The following workflow outlines the key stages of a typical preclinical study.
Animal Models of NAFLD
The choice of animal model is critical and should align with the specific research question. C57BL/6 mice are a commonly used strain due to their susceptibility to diet-induced obesity and NAFLD.[1][2]
Table 1: Overview of NAFLD/NASH Rodent Models
| Model | Induction Method | Key Features | Timeline |
| High-Fat Diet (HFD) | 60% kcal from fat diet | Obesity, insulin resistance, hepatic steatosis. | 12-24 weeks |
| Methionine-Choline Deficient (MCD) Diet | Diet deficient in methionine and choline | Severe steatohepatitis, inflammation, and fibrosis without obesity. | 4-8 weeks |
| HFD + Low-Dose Streptozotocin (STZ) | HFD combined with STZ injections | Type 2 diabetes, insulin resistance, steatohepatitis. | 8-16 weeks |
| Carbon Tetrachloride (CCl4) Induced Fibrosis | Repeated CCl4 injections | Progressive liver fibrosis. | 4-12 weeks |
Experimental Protocols
Protocol 1: High-Fat Diet (HFD)-Induced NAFLD Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: House mice for 1 week under standard conditions with ad libitum access to chow and water.
-
Diet Induction:
-
Control Group: Feed a standard chow diet (10% kcal from fat).
-
NAFLD Group: Feed a high-fat diet (60% kcal from fat) for 12-16 weeks.[1]
-
-
This compound Treatment:
-
After the induction period, divide the NAFLD mice into two groups: vehicle control and this compound-treated.
-
Administer this compound (3 mg/kg/day) or vehicle (e.g., 0.5% carboxymethyl cellulose) daily via oral gavage for 4-8 weeks.[7]
-
-
Monitoring: Monitor body weight and food intake weekly.
Protocol 2: Methionine-Choline Deficient (MCD) Diet-Induced NASH Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimation: 1 week of standard housing and diet.
-
Diet Induction:
-
Control Group: Feed a control diet with normal levels of methionine and choline.
-
NASH Group: Feed an MCD diet for 4-8 weeks.[8]
-
-
This compound Treatment: Administer this compound (3 mg/kg/day) or vehicle orally for the last 2-4 weeks of the diet regimen.
-
Monitoring: Monitor body weight weekly. Note that mice on an MCD diet typically lose weight.
Protocol 3: HFD + Low-Dose Streptozotocin (STZ)-Induced NASH Model
-
Animals: Male C57BL/6J mice, 6 weeks old.
-
Diet: Start all mice on a high-fat diet (60% kcal from fat).
-
STZ Induction: After 2 weeks of HFD, administer low-dose STZ (30 mg/kg, dissolved in citrate buffer, pH 4.5) via intraperitoneal injection for 3 consecutive days to induce diabetes.[9]
-
This compound Treatment: Two weeks post-STZ injections, begin daily oral gavage of this compound (3 mg/kg/day) or vehicle for 8-12 weeks.
-
Monitoring: Monitor blood glucose levels, body weight, and food/water intake.
Protocol 4: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
CCl4 Induction: Administer CCl4 (1 µl/g body weight, 10% solution in corn oil) via intraperitoneal injection twice weekly for 6-8 weeks.[10]
-
This compound Treatment: Start this compound (3 mg/kg/day) or vehicle administration concurrently with CCl4 injections.
-
Monitoring: Monitor body weight and clinical signs of distress.
Analytical Protocols
Protocol 5: Liver Tissue Harvesting and Processing
-
Euthanasia: At the end of the treatment period, euthanize mice following approved institutional guidelines.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis.
-
Liver Excision: Perfuse the liver with cold phosphate-buffered saline (PBS) and excise it.
-
Tissue Processing:
-
For histology, fix a portion of the liver in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol before paraffin embedding.
-
For lipid analysis (Oil Red O), embed a fresh piece of liver in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane cooled with liquid nitrogen.
-
For molecular and biochemical analyses, snap-freeze liver pieces in liquid nitrogen and store at -80°C.
-
Protocol 6: Histological Analysis of Steatosis (Oil Red O Staining)
-
Sectioning: Cut 8-10 µm thick cryosections of OCT-embedded liver tissue.
-
Fixation: Fix sections in 10% formalin for 10 minutes.
-
Staining:
-
Rinse with PBS.
-
Incubate in 60% isopropanol for 5 minutes.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Differentiate in 60% isopropanol.
-
-
Counterstaining: Stain nuclei with hematoxylin.
-
Mounting: Mount with an aqueous mounting medium.
-
Analysis: Capture images and quantify the red-stained lipid area using image analysis software.
Protocol 7: Histological Analysis of Fibrosis (Sirius Red Staining)
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.
-
Staining: Incubate sections in Picro-Sirius red solution for 1 hour.
-
Washing: Wash slides in two changes of acidified water.
-
Dehydration and Mounting: Dehydrate through graded ethanol series, clear with xylene, and mount.
-
Analysis: Visualize collagen fibers (stained red) under a light microscope. Quantify the fibrotic area as a percentage of the total liver area.
Protocol 8: Biochemical Quantification of Collagen (Hydroxyproline Assay)
-
Tissue Hydrolysis: Hydrolyze a known weight of frozen liver tissue (approx. 10-20 mg) in 6N HCl at 110°C for 18-24 hours.
-
Neutralization: Neutralize the hydrolysate with NaOH.
-
Oxidation: Add Chloramine-T reagent and incubate at room temperature for 20 minutes.
-
Color Development: Add Ehrlich's reagent and incubate at 65°C for 15 minutes.
-
Measurement: Read the absorbance at 560 nm.
-
Calculation: Determine the hydroxyproline concentration from a standard curve and calculate the collagen content (assuming hydroxyproline is 13.5% of collagen by weight).
Protocol 9: Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Extract total RNA from frozen liver tissue using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using SYBR Green chemistry for genes related to inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Tgf-β, Acta2).
-
Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh) and calculate the relative fold change using the 2-ΔΔCt method.
Protocol 10: Protein Expression Analysis (Western Blot)
-
Protein Extraction: Homogenize frozen liver tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against proteins in relevant signaling pathways (e.g., p-AMPK, AMPK, SREBP-1c, ACC).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways
This compound is hypothesized to exert its beneficial effects in NAFLD through the modulation of key metabolic signaling pathways.
References
- 1. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventive effects of the sodium glucose cotransporter 2 inhibitor this compound on diethylnitrosamine-induced liver tumorigenesis in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Empagliflozin Alleviates Hepatic Steatosis by Activating the AMPK-TET2-Autophagy Pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The high-fat diet and low-dose streptozotocin type-2 diabetes model induces hyperinsulinemia and insulin resistance in male but not female C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting unexpected Tofogliflozin responses in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected responses when using the SGLT2 inhibitor, Tofogliflozin, in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing paradoxical weight gain in our db/db mice treated with this compound, despite observing hyperglycemia improvement. Is this expected?
A1: Yes, this is a documented, albeit paradoxical, effect in some diabetic animal models like the db/db mouse. While this compound promotes urinary glucose excretion (UGE), leading to caloric loss, a compensatory increase in food consumption is often observed.[1] In db/db mice, which have preserved insulin secretion, the improved glycemic control from this compound can lead to an anabolic state, where increased caloric intake outweighs the caloric loss from UGE, resulting in weight gain.[1]
Troubleshooting Steps:
-
Monitor Food Intake: Accurately measure daily food consumption to quantify the compensatory hyperphagia.
-
Pair-Feeding Control Group: Include a pair-fed control group that receives the same amount of food as the this compound-treated group to isolate the pharmacological effects from those of increased food intake.
-
Assess Body Composition: Use techniques like DEXA scans to determine if the weight gain is due to an increase in fat mass, lean mass, or fluid retention.
-
Consider the Animal Model: This effect is more pronounced in models with hyperinsulinemia. In diet-induced obesity models without severe insulin dysfunction, this compound typically leads to weight loss or attenuation of weight gain.[2]
Q2: Our normoglycemic rats treated with this compound are not showing any reduction in blood glucose levels. Is the compound not working?
A2: This is an expected finding. This compound's mechanism of action is dependent on the filtered glucose load in the kidneys. In normoglycemic animals, the amount of glucose filtered by the glomerulus is relatively low. While this compound does increase urinary glucose excretion in these animals, the physiological counter-regulatory mechanisms, such as increased endogenous glucose production, effectively compensate for the urinary glucose loss to maintain normal blood glucose levels.[3][4][5] This demonstrates the low intrinsic risk of hypoglycemia with SGLT2 inhibitors.[4]
Troubleshooting Steps:
-
Confirm Target Engagement: Measure urinary glucose excretion (UGE). A significant increase in UGE post-dosing confirms that this compound is inhibiting SGLT2 as expected.
-
Evaluate in a Hyperglycemic Model: To observe the glucose-lowering effects, it is essential to use a diabetic or glucose-intolerant animal model where the filtered glucose load is elevated.
-
Perform a Glucose Tolerance Test: An oral or intraperitoneal glucose tolerance test (OGTT or IPGTT) in this compound-treated normoglycemic animals can demonstrate improved glucose disposal compared to vehicle-treated controls, even if fasting glucose is unchanged.
Q3: We are seeing conflicting results regarding the effect of this compound on albuminuria in our diabetic mouse model. Sometimes it decreases, and other times there is no significant change. Why is this happening?
A3: The effect of this compound on albuminuria in animal models can be variable and is a subject of ongoing research.[6] While some studies report a reduction in urinary albumin-to-creatinine ratio (UACR) with this compound treatment in models like the KKAy/Ta and db/db mice[6][7], others have found no significant change in albuminuria despite improvements in other markers of diabetic kidney disease.
Potential reasons for variability include:
-
Animal Model and Disease Stage: The underlying pathology and the stage of diabetic nephropathy in the chosen animal model can influence the response.
-
Duration of Treatment: Short-term studies may not be sufficient to observe significant changes in albuminuria.
-
Mechanism of Action: While improved glycemic control and renal hemodynamics are thought to contribute to the reduction in albuminuria, other factors may be at play.
-
Compensatory Mechanisms: Changes in tubular protein handling could potentially mask the effects on glomerular filtration of albumin.
Troubleshooting Steps:
-
Standardize the Model and Timeline: Ensure consistency in the age, sex, and disease severity of the animals at the start of the study. A longer treatment duration may be necessary to observe significant effects.
-
Measure Multiple Renal Parameters: In addition to UACR, assess other markers of kidney function and damage, such as glomerular filtration rate (GFR), kidney hypertrophy, and histological changes (e.g., mesangial expansion, tubulointerstitial fibrosis).
-
Control for Blood Pressure: Since this compound can have a modest blood pressure-lowering effect, it is important to monitor and account for this in your analysis, as it can independently affect albuminuria.
Q4: We are concerned about the potential for urinary tract infections (UTIs) with this compound due to increased glucosuria. How can we monitor for this?
A4: The increased urinary glucose excretion caused by SGLT2 inhibitors can create a favorable environment for microbial growth, potentially increasing the risk of UTIs.
Monitoring and Mitigation Strategies:
-
Urinalysis: Regularly perform urinalysis to monitor for signs of infection, such as the presence of bacteria, white blood cells (leukocytes), and nitrites.
-
Urine Culture: If urinalysis is suggestive of an infection, perform a urine culture to identify the specific pathogen and determine antibiotic sensitivity.
-
Clinical Signs: Observe animals for clinical signs of UTI, which can include changes in urination frequency, straining to urinate, discolored or cloudy urine, and excessive grooming of the urogenital area.
-
Husbandry: Maintain high standards of hygiene in animal housing to minimize environmental contamination.
Quantitative Data Summary
Table 1: Effects of this compound on Body Weight in Different Animal Models
| Animal Model | Dose | Duration | Body Weight Change | Reference |
| db/db mice | 0.005% & 0.015% in diet | 8 weeks | Increased compared to control | [1] |
| KKAy mice | 0.0015% & 0.005% in diet | 5 weeks | Attenuated gain vs. control | [2] |
| Diet-Induced Obese Rats | 0.003% & 0.01% in diet | 9 weeks | Attenuated gain vs. control | [2] |
| Normoglycemic SD Rats | 1, 3, 10 mg/kg (single) | 24 hours | No significant change | [3] |
Table 2: Effects of this compound on Blood Glucose in Different Animal Models
| Animal Model | Dose | Duration | Blood Glucose Change | Reference |
| db/db mice | 0.005% & 0.015% in diet | 8 weeks | Significantly decreased | [1] |
| Zucker Diabetic Fatty Rats | 0.1-10 mg/kg (single) | 24 hours | Dose-dependent decrease | [3] |
| Normoglycemic SD Rats | 1, 3, 10 mg/kg (single) | 24 hours | No significant change | [3][4] |
| KKAy mice | 0.0015% & 0.005% in diet | 5 weeks | Significantly decreased | [2] |
Table 3: Effects of this compound on Urinary Albumin-to-Creatinine Ratio (UACR) in Diabetic Animal Models
| Animal Model | Dose | Duration | UACR Change | Reference |
| db/db mice | 0.005% & 0.015% in diet | 8 weeks | Prevented increase | [7] |
| KKAy/Ta mice | 0.015% in diet | 5 weeks | Suppressed increase | [6] |
Experimental Protocols
1. Oral Gavage Administration of this compound in Mice
This protocol describes the standard procedure for administering this compound to mice via oral gavage.
-
Materials:
-
This compound solution/suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Appropriately sized gavage needle (typically 20-22 gauge for adult mice) with a ball tip.
-
1 ml syringe.
-
Animal scale.
-
-
Procedure:
-
Animal Handling and Restraint: Accustom the mice to handling prior to the procedure. Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle if necessary.
-
Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the esophagus to the predetermined depth, slowly administer the this compound solution/suspension.
-
Withdrawal: Gently and slowly withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for a short period after the procedure.
-
2. Meal Tolerance Test in Rats
This protocol outlines a meal tolerance test to assess the effect of this compound on postprandial glucose excursion.
-
Materials:
-
This compound or vehicle.
-
Standardized liquid meal (e.g., Ensure®).
-
Blood glucose monitoring system (glucometer and test strips).
-
Equipment for blood collection (e.g., tail vein lancets, capillaries).
-
-
Procedure:
-
Fasting: Fast the rats overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
-
This compound Administration: Administer this compound or vehicle via oral gavage at the desired dose and time before the meal challenge (e.g., 30-60 minutes).
-
Meal Administration: Provide the rats with a standardized liquid meal. Ensure the entire meal is consumed within a short timeframe (e.g., 10-15 minutes).
-
Postprandial Blood Glucose Monitoring: Collect blood samples at specific time points after the meal, for example, at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the blood glucose concentrations over time for both the this compound- and vehicle-treated groups. Calculate the area under the curve (AUC) to quantify the glucose excursion.
-
Visualizations
Caption: Mechanism of action of this compound via SGLT2 inhibition.
Caption: Troubleshooting workflow for unexpected efficacy results.
References
- 1. This compound, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective SGLT2 inhibition by this compound reduces renal glucose reabsorption under hyperglycemic but not under hypo- or euglycemic conditions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective inhibitor of sodium-glucose cotransporter 2, suppresses renal damage in KKAy/Ta mice, obese and type 2 diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel sodium-glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Tofogliflozin assay interference in biochemical analyses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential assay interference when working with the SGLT2 inhibitor, Tofogliflozin.
Troubleshooting Guides
Issue 1: Unexpectedly Low or High Glucose Readings in Biological Samples
Question: We are measuring glucose levels in plasma and urine samples from subjects treated with this compound and are getting inconsistent results. What could be the cause?
Answer:
This compound's primary pharmacological effect is to increase urinary glucose excretion (glucosuria) by inhibiting SGLT2 in the kidneys.[1][2] This can lead to several considerations for your glucose assays:
-
Physiological Effect vs. Assay Interference: It is crucial to distinguish between the expected physiological reduction in plasma glucose and an analytical interference with the assay itself.
-
High Urinary Glucose: The high concentration of glucose in the urine of this compound-treated subjects can saturate certain assay methods, leading to inaccurate readings.
-
Potential for In Vitro Interference: While not extensively documented, the chemical structure of this compound, containing aromatic rings, could theoretically interfere with assays that rely on colorimetric or fluorometric detection methods.
Troubleshooting Steps:
-
Review Your Assay Method:
-
For Plasma/Serum Samples: If you are using a glucose oxidase-based method, be aware that other reducing substances in the sample can potentially interfere.[3] Consider switching to a more specific hexokinase-based method, which is less prone to such interference.[3][4][5]
-
For Urine Samples: Urine dipstick tests that use the glucose oxidase reaction are particularly susceptible to interference from high concentrations of glucose, potentially leading to a "ceiling effect" where the test cannot accurately measure above a certain level.[3][6] For quantitative analysis, it is recommended to use a more robust method like the hexokinase assay on a chemistry analyzer.
-
-
Sample Dilution:
-
For urine samples with expected high glucose concentrations, perform serial dilutions to bring the glucose level within the linear range of your assay. Remember to account for the dilution factor in your final calculations.
-
-
Spike and Recovery Experiment:
-
To test for direct interference by this compound in your specific assay, perform a spike and recovery experiment. This involves adding a known concentration of this compound to a control sample (e.g., drug-naive plasma or urine) and measuring the analyte of interest (glucose). A significant deviation from the expected recovery (typically 80-120%) may indicate assay interference.
-
Experimental Protocol: Spike and Recovery for Glucose Assay
| Step | Procedure |
| 1. Prepare this compound Stock Solution | Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. |
| 2. Prepare Spiked Samples | Take aliquots of your control matrix (drug-naive plasma or urine) and spike them with varying, physiologically relevant concentrations of the this compound stock solution. Ensure the final solvent concentration is minimal (e.g., <1%) to avoid solvent effects. |
| 3. Prepare Control Samples | Prepare control samples by adding the same volume of the solvent used for the this compound stock solution to the control matrix. |
| 4. Measure Glucose | Measure the glucose concentration in all spiked and control samples using your standard assay protocol. |
| 5. Calculate Recovery | Calculate the percent recovery using the formula: (% Recovery) = (Measured Concentration in Spiked Sample - Measured Concentration in Control Sample) / (Spiked Concentration) * 100 |
| 6. Analyze Results | A consistent recovery within 80-120% suggests no significant interference. Deviations may indicate a need to switch to an alternative assay method. |
Issue 2: Inaccurate Creatinine Measurements in Patient Samples
Question: We are observing unexpected changes in serum creatinine levels in our study participants receiving this compound. Could this be an assay artifact?
Answer:
While SGLT2 inhibitors like this compound are known to have renal effects, it is also possible that the drug or its metabolites interfere with certain creatinine assay methods.
-
Jaffe Method Susceptibility: The Jaffe method for creatinine measurement is known to be susceptible to interference from various substances, including ketones and certain drugs.[7][8] Given that SGLT2 inhibitors can sometimes lead to a state of euglycemic ketoacidosis, this is a potential source of interference.
-
Metabolite Interference: this compound is metabolized in the liver to several metabolites, with the major one being a carboxylated derivative (M1).[1][2][6] The potential for these metabolites to interfere with creatinine assays has not been fully elucidated but should be considered.
Troubleshooting Steps:
-
Identify Your Creatinine Assay Method: Determine if your laboratory is using the Jaffe method or a more specific enzymatic method.
-
Switch to an Enzymatic Method: If you are using the Jaffe method, consider re-analyzing the samples with an enzymatic creatinine assay.[9][10] Enzymatic methods are generally more specific and less prone to chemical interferences.[9]
-
Consult Laboratory Personnel: Discuss the potential for drug interference with the clinical or research laboratory performing the analysis. They may have protocols in place to mitigate such issues.
Comparison of Creatinine Assay Methods
| Feature | Jaffe Method | Enzymatic Method |
| Principle | Reaction of creatinine with alkaline picrate | Uses specific enzymes (e.g., creatininase, creatinase, sarcosine oxidase) |
| Specificity | Lower; susceptible to interference from non-creatinine chromogens (e.g., ketones, certain drugs)[7][8] | Higher; less affected by common interfering substances[9][10] |
| Recommendation | Use with caution in populations where interfering substances may be present. | Preferred method for accurate creatinine determination, especially in clinical trials. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) located in the proximal renal tubules.[1][2] By blocking SGLT2, this compound prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[1] This lowers blood glucose levels in patients with type 2 diabetes.
Q2: Can this compound's aromatic structure cause interference in spectrophotometric or fluorometric assays?
A2: Aromatic compounds have the potential to interfere with assays that rely on absorbance or fluorescence detection due to their inherent spectroscopic properties. While there is no direct evidence of this compound causing such interference, it is a theoretical possibility. If you observe unexpected results in such assays, it is advisable to perform a spike and recovery experiment as described in the troubleshooting guide to rule out direct interference.
Q3: How does glucosuria induced by this compound affect urinalysis results?
A3: Glucosuria is an expected consequence of this compound treatment.[1] This will result in a positive glucose reading on a urinalysis. However, the high glucose concentration can potentially interfere with other components of the urinalysis dipstick test. For instance, very high glucose levels can sometimes inhibit the reaction for ketone detection on some dipstick brands. It is important to use quantitative laboratory methods for accurate assessment of urine components if dipstick results are critical to your research.
Q4: Are there any known effects of this compound on other common biochemical markers?
A4: SGLT2 inhibitors as a class can have effects on various laboratory parameters. These are generally considered physiological effects rather than analytical interference. For example, a modest increase in hematocrit and hemoglobin can be observed due to osmotic diuresis. Changes in electrolytes and uric acid have also been reported. It is important to interpret these changes within the context of this compound's known pharmacological effects.
Q5: What are the major metabolites of this compound and could they interfere with assays?
A5: The primary metabolic pathway of this compound involves oxidation of the ethylphenyl group, leading to a major carboxylated metabolite known as M1.[1][2][6] Other minor metabolites are also formed. While the potential for these metabolites to interfere with biochemical assays has not been specifically reported, it is a possibility, especially for assays that are not highly specific. If interference is suspected, and the interference does not appear to be from the parent drug, further investigation into the potential role of metabolites may be warranted.
Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: Troubleshooting workflow for suspected this compound assay interference.
References
- 1. Metabolism and mass balance of SGLT2 inhibitor this compound following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Glucose Oxidase vs Glucose Hexokinase | Learn & Grow [agappe.com]
- 4. Hexokinase Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro profiling of the metabolism and drug-drug interaction of this compound, a potent and highly specific sodium-glucose co-transporter 2 inhibitor, using human liver microsomes, human hepatocytes, and recombinant human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Jaffe Method and Enzymatic Method at Measuring Serum Creatinine Level, Creatinine Clearance and Estimated Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing Jaffe and Enzymatic Methods for Creatinine Measurement at Various Icterus Levels and Their Impacts on Liver Transplant Allocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difference between Jaffe Method Creatinine & Enzymatic Creatinine [agappe.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Animal Model Responses to Tofogliflozin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in animal model responses to the SGLT2 inhibitor, Tofogliflozin.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is primarily located in the proximal renal tubules.[1][2][3] SGLT2 is responsible for reabsorbing the majority of glucose filtered by the kidneys back into the bloodstream.[1][4][5] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria).[1][2][3] This process lowers blood glucose levels in an insulin-independent manner.[2][4][5]
Q2: What are the expected therapeutic effects of this compound in animal models of diabetes and obesity?
A2: In various diabetic and obese animal models, this compound has been shown to improve glycemic control, reduce body weight and fat accumulation, and potentially prevent obesity and hepatic steatosis.[6][7][8] These effects are primarily driven by the caloric loss resulting from increased urinary glucose excretion.[1][7]
Q3: How is this compound typically administered in animal studies?
A3: this compound is orally bioavailable and is commonly administered via oral gavage in rodent studies.[6][9] It can also be mixed into the diet for longer-term studies.[7]
Q4: What is the pharmacokinetic profile of this compound in preclinical species?
A4: this compound is rapidly absorbed after oral administration, with an elimination half-life of approximately 5 to 6 hours in healthy male subjects.[2][10][11] While food may decrease the maximum plasma concentration (Cmax), it does not significantly alter the total drug exposure (AUC).[10][11]
Troubleshooting Guide
Q5: We are observing significant variability in the glucose-lowering effect of this compound between individual animals of the same strain. What are the potential causes?
A5: Inter-animal variability can arise from several factors:
-
Genetic Drift: Even within the same strain, genetic drift can occur over time in a colony, potentially influencing drug response.
-
Baseline Health Status: Underlying subclinical conditions or stress can affect metabolic parameters and drug metabolism.
-
Social Hierarchy: In group-housed animals, social stress can impact food and water intake, as well as physiological stress responses, leading to variable drug effects.
-
Dosing Accuracy: Ensure precise oral gavage technique to deliver the intended dose consistently to each animal.
Q6: Our results with this compound are not consistent with published studies using the same animal model. What could be the reason for this discrepancy?
A6: Discrepancies between studies can be attributed to several factors:
-
Animal Strain and Source: Different vendors may have genetically distinct substrains of the same rodent model, which can lead to different responses.
-
Dietary Composition: The specific formulation of the chow, particularly the carbohydrate and fat content, can significantly impact the efficacy of SGLT2 inhibitors.
-
Husbandry Conditions: Factors such as light-dark cycle, cage density, and ambient temperature can influence metabolism and drug response.
-
Experimental Protocols: Minor variations in protocols, such as fasting duration before glucose tolerance tests, can lead to different outcomes.
Q7: We are noticing an unexpected increase in food and water intake in our this compound-treated group. Is this a normal response?
A7: Yes, an increase in food and water intake is a commonly observed compensatory response to treatment with SGLT2 inhibitors. The urinary loss of glucose leads to a net caloric deficit, which can trigger an increase in appetite (hyperphagia). The osmotic diuresis caused by glucosuria can also lead to an increase in water consumption to maintain hydration.
Q8: How can we minimize variability in our animal studies with this compound?
A8: To minimize variability, consider the following:
-
Acclimatization: Allow for a sufficient acclimatization period for animals upon arrival to stabilize their physiology.
-
Standardized Procedures: Implement and strictly adhere to standardized protocols for housing, diet, dosing, and experimental procedures.
-
Randomization: Randomize animals to treatment groups based on body weight and baseline blood glucose levels.
-
Blinding: Whenever possible, blind the researchers conducting the experiments and analyzing the data to the treatment groups.
-
Power Analysis: Conduct a power analysis to ensure an adequate sample size to detect statistically significant differences despite inherent biological variability.
Quantitative Data from Preclinical Studies
Table 1: Effects of this compound on Glycemic Control in Rodent Models
| Animal Model | Dose | Treatment Duration | Change in HbA1c | Change in Blood Glucose | Citation(s) |
| db/db mice | 0.1-10 mg/kg | 4 weeks | Dose-dependent reduction | Significant reduction | [9] |
| Zucker diabetic fatty rats | Single dose | N/A | N/A | Lowered blood glucose | [6] |
| GK rats | Single dose | N/A | N/A | Improved postprandial glucose | [6][9] |
| db/db mice | 0.005% or 0.015% in diet | 4 and 8 weeks | Significantly lower | Significantly lower | [12] |
| KKAy mice | In diet | 3 or 5 weeks | Reduced | Decreased | [7] |
Table 2: Effects of this compound on Body Weight in Rodent Models
| Animal Model | Dose | Treatment Duration | Change in Body Weight | Citation(s) | | :--- | :--- | :--- | :--- | | Diet-induced obese (DIO) rats | In diet | 9 weeks | Attenuated body weight gain |[7] | | KKAy mice | In diet | 3 or 5 weeks | Decreased body weight gain |[7] | | db/db mice | 0.005% or 0.015% in diet | 2 weeks | Increased body weight |[12] |
Detailed Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Fast mice for 6 hours prior to the test. Ensure free access to water.
-
This compound Administration: Administer this compound or vehicle via oral gavage at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
Baseline Blood Sample: At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose.
-
Glucose Challenge: Administer a 2 g/kg body weight solution of glucose via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.
2. Body Composition Analysis
-
Methodology: Dual-energy X-ray absorptiometry (DXA) or quantitative nuclear magnetic resonance (qNMR) are common methods for assessing body composition in rodents.
-
Procedure:
-
Anesthetize the animal according to your institution's approved protocol.
-
Place the anesthetized animal in the instrument.
-
Perform the scan according to the manufacturer's instructions to determine fat mass, lean mass, and bone mineral density.
-
-
Considerations: Ensure consistent anesthetic procedures and positioning of the animal for each scan to minimize variability.
Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: Typical experimental workflow for a this compound study.
Caption: Troubleshooting guide for managing variability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Sodium–Glucose Cotransporter 2 Inhibitors on Body Composition in Type 2 Diabetes Mellitus: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 8. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors [ouci.dntb.gov.ua]
- 9. youtube.com [youtube.com]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. SGLT2 inhibitor use in the management of feline diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.lpu.in:8080 [dspace.lpu.in:8080]
Overcoming challenges in long-term Tofogliflozin stability for cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the long-term stability of Tofogliflozin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide, with a solubility of approximately 30 mg/mL in these solvents.[1] For long-term stability, it is recommended to prepare stock solutions in DMSO. These stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can compromise its stability.[2]
Q2: How should I prepare working solutions of this compound for my cell culture experiments?
A2: It is highly recommended to prepare fresh working solutions from your frozen stock for each experiment.[2] this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[1] To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the typical concentrations of this compound used in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, published studies have shown biological activity in the low nanomolar range. For instance, in experiments with tubular epithelial cells, concentrations of 3 nM and 30 nM have been used for 24-hour treatments to inhibit oxidative stress and monocyte chemoattractant protein-1 (MCP-1) gene expression induced by high glucose.[2][3][4]
Q4: I am observing inconsistent results in my long-term experiments with this compound. What could be the cause?
A4: Inconsistent results in long-term experiments can stem from the degradation of this compound in the cell culture medium. While this compound, a C-glycoside, is generally more metabolically stable than O-glycosides, its stability in aqueous culture media over several days can be a concern.[5][6] Factors such as the pH of the medium, exposure to light, and the presence of reactive oxygen species (ROS) can potentially contribute to its degradation. For experiments extending beyond 24-48 hours, it is advisable to replenish the medium with freshly prepared this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no observable effect of this compound over time. | Degradation of this compound in the culture medium. | For long-term experiments, replenish the cell culture medium with freshly diluted this compound every 24-48 hours. |
| Improper storage of stock solution. | Ensure stock solutions are stored at -80°C for long-term storage and avoid repeated freeze-thaw cycles by preparing aliquots.[2] | |
| High variability between replicate wells. | Uneven distribution of this compound in the culture medium. | After adding the this compound working solution to the culture medium, mix thoroughly by gently pipetting or swirling the plate before placing it in the incubator. |
| Cell health and density variations. | Ensure a uniform cell seeding density across all wells and that cells are healthy and in the exponential growth phase at the start of the experiment.[7] | |
| Precipitate formation in the culture medium after adding this compound. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is minimal (ideally ≤ 0.1%). |
| The concentration of this compound exceeds its solubility in the aqueous medium. | While this compound is effective at low nanomolar concentrations, if higher concentrations are required, consider using a different solvent system or performing a solubility test prior to the experiment. If precipitation occurs, heating and/or sonication can aid dissolution before adding to the cells.[2] | |
| Unexpected cytotoxicity observed in control and treated wells. | Contamination of cell culture. | Regularly check for microbial contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock.[8] |
| Cytotoxicity from the solvent. | Perform a solvent toxicity control by treating cells with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it does not affect cell viability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is supplied as a crystalline solid.[1] To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as DMSO, ethanol, or dimethyl formamide.[1] For example, to prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial of this compound powder.
-
Solubilization: If necessary, aid dissolution by gentle vortexing or sonication.[2]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Protocol 2: this compound Treatment of Tubular Cells in Culture
This protocol is based on studies investigating the effect of this compound on high glucose-induced stress in tubular cells.[2][3][4]
-
Cell Seeding: Plate tubular cells in appropriate cell culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution. Dilute the stock solution in serum-free basal medium to achieve the desired final concentrations (e.g., 3 nM and 30 nM).
-
Cell Treatment: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[3][4]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis (e.g., for MCP-1) or measurement of reactive oxygen species (ROS) generation.[2]
Visualizations
Caption: this compound's mechanism in tubular cells.
Caption: Experimental workflow for this compound cell-based assays.
Caption: Troubleshooting logic for inconsistent this compound results.
References
Technical Support Center: Tofogliflozin Dosage Refinement for In Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of tofogliflozin dosage in in vivo experiments to maximize on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal convoluted tubules of the kidneys.[1][2][3] SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys.[4] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][2][3] This mechanism is independent of insulin secretion or action.[2]
Q2: How selective is this compound for SGLT2 over SGLT1?
A2: this compound exhibits high selectivity for human SGLT2 over SGLT1.[5][6] In vitro studies have shown that this compound's inhibitory effect on SGLT2 is significantly greater than on SGLT1, with a selectivity ratio that is among the highest of the clinically available SGLT2 inhibitors.[5][7] This high selectivity is crucial for minimizing off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.[8]
Q3: What are the known off-target effects of this compound and other SGLT2 inhibitors?
A3: The most common side effects associated with SGLT2 inhibitors, including this compound, are generally related to its mechanism of action and include an increased risk of urinary and genital tract infections due to glucosuria.[9] Other potential side effects can include dehydration and electrolyte imbalances, particularly with initial treatment or in susceptible populations.[9] Some studies have also investigated potential cardiovascular off-target effects of SGLT2 inhibitors, with some research suggesting direct effects on cardiac ion channels and cellular metabolism that are independent of SGLT2 inhibition in the heart.[4][10][11][12] However, many of the observed cardiovascular benefits are considered to be systemic effects secondary to the renal action of the drug.[10]
Q4: How does renal function impact the efficacy and dosage of this compound?
A4: The glucose-lowering efficacy of this compound is dependent on renal function, as it relies on glomerular filtration to exert its effect. In patients with impaired renal function, the amount of glucose filtered is reduced, leading to a decrease in urinary glucose excretion and a diminished glycemic effect.[13][14] However, studies have shown that the systemic exposure to this compound is not significantly affected by reduced renal function, suggesting that dose adjustments may not be necessary based on pharmacokinetics alone, although efficacy will be reduced.[13][15]
Q5: What is the recommended clinical dosage of this compound?
A5: The approved clinical dose of this compound in Japan is 20 mg taken orally once daily.[16] Clinical trials have investigated doses ranging from 10 mg to 40 mg, with the 20 mg dose demonstrating a favorable balance of efficacy and safety.[16]
Troubleshooting Guide: Dosage Refinement in Preclinical In Vivo Studies
This guide provides a logical workflow for refining this compound dosage in your animal models to achieve optimal SGLT2 inhibition while avoiding off-target effects.
Caption: Workflow for this compound Dosage Refinement in Vivo.
Data Presentation
Table 1: In Vitro Selectivity of this compound for SGLT2 over SGLT1
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference |
| This compound | 2.9 (human) | >10,000 (human) | >3400 | [5] |
| This compound | 6.4 (mouse) | >10,000 (mouse) | >1563 | [5] |
| This compound | 14.9 (rat) | 8,200 (rat) | ~550 | [5] |
| Canagliflozin | 4.2 (human) | 663 (human) | ~158 | [6] |
| Dapagliflozin | 1.1 (human) | 1,350 (human) | ~1227 | [6] |
| Empagliflozin | 3.1 (human) | 8,300 (human) | ~2677 | [6] |
Table 2: Dose-Dependent Effects of this compound on Urinary Glucose Excretion (UGE) in Preclinical Models
| Animal Model | Dose (mg/kg) | Route | Duration | 24h UGE (mg/24h) | % Increase vs. Control | Reference |
| Zucker Diabetic Fatty Rats | 0.3 | Oral | Single Dose | ~1500 | - | [5] |
| Zucker Diabetic Fatty Rats | 1 | Oral | Single Dose | ~3000 | - | [5] |
| Zucker Diabetic Fatty Rats | 3 | Oral | Single Dose | ~4000 | - | [5] |
| db/db Mice | 0.1 | Oral | Single Dose | Significant increase | - | [7] |
| db/db Mice | 1 | Oral | Single Dose | Significant increase | - | [7] |
| db/db Mice | 10 | Oral | Single Dose | Significant increase | - | [7] |
| Normoglycemic SD Rats | 1 | Oral | Single Dose | Dose-dependent increase | - | [7] |
| Normoglycemic SD Rats | 3 | Oral | Single Dose | Dose-dependent increase | - | [7] |
| Normoglycemic SD Rats | 10 | Oral | Single Dose | Dose-dependent increase | - | [7] |
Table 3: Effects of this compound on Electrolytes and Renal Function in Humans (12-month study)
| Parameter | Baseline (Mean ± SD) | 12 Months (Mean ± SD) | P-value | Reference |
| Serum Sodium (mEq/L) | 141.2 ± 2.4 | 141.4 ± 2.4 | NS | [2] |
| Serum Potassium (mEq/L) | 4.3 ± 0.4 | 4.4 ± 0.4 | NS | [2] |
| Serum Chloride (mEq/L) | 104.1 ± 2.9 | 104.3 ± 3.0 | NS | [2] |
| Hematocrit (%) | 41.5 ± 3.8 | 41.6 ± 4.0 | NS | [2] |
| eGFR (mL/min/1.73m²) | 71.9 ± 18.5 | 70.8 ± 20.0 | NS | [2] |
| BUN/Creatinine Ratio | 17.5 ± 4.5 | 17.8 ± 4.8 | NS | [2] |
| NS: Not Significant |
Experimental Protocols
1. Assessment of In Vivo SGLT2 Inhibition via Urinary Glucose Excretion (UGE)
This protocol provides a general framework for measuring UGE in rodents. Specifics should be optimized for your experimental setup.
Caption: Experimental Workflow for Measuring Urinary Glucose Excretion.
-
Materials:
-
Metabolic cages for individual housing and urine collection.
-
This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose).
-
Vehicle control.
-
Glucose assay kit (e.g., glucose oxidase-based).
-
Standard laboratory equipment (pipettes, tubes, plate reader).
-
-
Procedure:
-
Acclimatization: House animals individually in metabolic cages for at least 24-48 hours before the experiment to allow for acclimatization.
-
Baseline Urine Collection: Collect urine over a 24-hour period to establish baseline UGE for each animal. Ensure free access to food and water.
-
Dosing: Administer the selected dose of this compound or vehicle via oral gavage.
-
Urine Collection: Immediately after dosing, begin a 24-hour urine collection period.
-
Sample Processing: At the end of the collection period, record the total urine volume for each animal. Centrifuge the urine samples to remove any debris and store the supernatant at -20°C or -80°C until analysis.
-
Glucose Measurement: Thaw urine samples and measure the glucose concentration using a suitable assay, following the manufacturer's instructions.
-
Calculation: Calculate the total 24-hour UGE using the formula: UGE (mg/24h) = Urine Volume (mL/24h) x Urine Glucose Concentration (mg/mL).
-
2. Monitoring for Electrolyte Imbalance
This protocol outlines the steps for assessing the impact of this compound on serum and urine electrolytes.
-
Sample Collection:
-
Blood: Collect blood samples at baseline and at selected time points after this compound administration (e.g., end of a repeat-dose study). Serum or plasma should be prepared according to standard procedures.
-
Urine: Use urine collected from the UGE protocol.
-
-
Analysis:
-
Use an automated clinical chemistry analyzer or specific ion-selective electrodes to measure the concentrations of key electrolytes, including sodium (Na+), potassium (K+), and chloride (Cl-), in both serum/plasma and urine samples.
-
-
Data Interpretation:
-
Compare electrolyte levels between this compound-treated and vehicle-treated groups.
-
Calculate fractional excretion of electrolytes to assess renal handling.
-
Significant deviations from the control group may indicate an off-target effect on electrolyte homeostasis.
-
3. Assessment of Potential Cardiovascular Off-Target Effects
Investigating cardiovascular off-target effects requires specialized equipment and expertise. Below is a high-level overview of common methodologies.
-
In Vivo Electrocardiography (ECG):
-
Methodology: Use telemetry or non-invasive tail-cuff systems to record ECGs in conscious, freely moving animals at baseline and after this compound administration.
-
Parameters to Analyze: Heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).
-
Interpretation: Significant changes in these parameters may suggest direct or indirect effects on cardiac electrophysiology.
-
-
Blood Pressure Measurement:
-
Methodology: Employ telemetry or tail-cuff plethysmography to monitor systolic and diastolic blood pressure.
-
Interpretation: While SGLT2 inhibitors are known to lower blood pressure as a class effect, excessive hypotension could be a dose-limiting factor.
-
-
Ex Vivo Heart Preparations (Langendorff):
-
Methodology: Isolate hearts from treated animals and perfuse them on a Langendorff apparatus to assess cardiac function (e.g., contractility, heart rate) in the absence of systemic influences.
-
Interpretation: This can help differentiate between direct cardiac effects of the drug and indirect systemic effects.
-
Signaling Pathway
Caption: Mechanism of Action of this compound.
References
- 1. olac.berkeley.edu [olac.berkeley.edu]
- 2. Pharmacokinetics and Pharmacodynamics of this compound (a Selective SGLT2 Inhibitor) in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. [PDF] SGLT2 inhibition alters substrate utilization and mitochondrial redox in healthy and failing rat hearts | Semantic Scholar [semanticscholar.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. The Off-Target Cardioprotective Mechanisms of Sodium–Glucose Cotransporter 2 Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for the determination of this compound in plasma and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Impact of SGLT2 Inhibitors on Heart Failure: From Pathophysiology to Clinical Effects [mdpi.com]
- 15. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and effectiveness of this compound in Japanese people with type 2 diabetes: A multicenter prospective observational study in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and controlling for confounding variables in Tofogliflozin clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tofogliflozin. The following information addresses common issues related to identifying and controlling for confounding variables in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the common confounding variables to consider in clinical trials of this compound for type 2 diabetes?
A1: In clinical trials of this compound, it is crucial to identify and control for several potential confounding variables to ensure that the observed effects are attributable to the drug itself. These variables can be broadly categorized as:
-
Baseline Patient Characteristics:
-
Age, sex, and race/ethnicity.
-
Duration of type 2 diabetes.
-
Baseline glycemic control (e.g., HbA1c, fasting plasma glucose).
-
Body mass index (BMI) or body weight.
-
Kidney function (e.g., estimated glomerular filtration rate - eGFR).
-
History of cardiovascular disease or other comorbidities.
-
-
Concomitant Medications and Therapies:
-
Use of other anti-diabetic medications (e.g., metformin, sulfonylureas, insulin).[1]
-
Use of antihypertensive and lipid-lowering agents.
-
Adherence to diet and exercise regimens.
-
-
Lifestyle and Behavioral Factors:
-
Smoking status.
-
Alcohol consumption.
-
Physical activity level.
-
Q2: How can we control for these confounding variables in the design and analysis of a this compound clinical trial?
A2: A robust clinical trial design and a comprehensive statistical analysis plan are essential for controlling confounding variables.
At the design stage:
-
Randomization: Randomly assigning participants to either the this compound group or a control group helps to ensure that both known and unknown confounding variables are evenly distributed between the groups.[2][3]
-
Blinding: In double-blind studies, neither the participants nor the investigators know who is receiving the investigational drug or placebo, which minimizes bias in reporting and assessment of outcomes.
-
Stratification: Stratifying randomization based on key baseline characteristics, such as baseline HbA1c or renal function, can help to achieve balance between the groups for these specific factors. For instance, in a study comparing this compound to metformin, participants were stratified by Urine Albumin-to-Creatinine Ratio (UACR), eGFR, and age to ensure comparability between the groups.[4]
At the analysis stage:
-
Analysis of Covariance (ANCOVA): This statistical method can be used to adjust for baseline differences in continuous variables (e.g., baseline HbA1c, BMI) when comparing the outcomes between treatment groups.[2][5]
-
Mixed-Effects Models for Repeated Measures (MMRM): When outcome data is collected at multiple time points, MMRM can be used to analyze the data while accounting for the correlation within individuals over time and adjusting for potential confounders. This was utilized in the UTOPIA trial to analyze changes in carotid intima-media thickness.
-
Multivariable Regression Models: Techniques like multiple linear regression or logistic regression can be used to assess the effect of this compound while simultaneously controlling for multiple confounding variables.[2][6]
Troubleshooting Guides
Problem: We are observing a significant difference in a baseline characteristic between our this compound and control groups despite randomization. How should we handle this?
Solution:
-
Verify the Randomization Process: First, ensure that the randomization process was implemented correctly and that there were no procedural errors.
-
Statistical Adjustment: If a baseline imbalance is present, it is crucial to account for it in the statistical analysis.
-
Recommended Action: Utilize an Analysis of Covariance (ANCOVA) model with the imbalanced baseline characteristic as a covariate. This will adjust the treatment effect estimate for the difference in that baseline variable. The UTOPIA trial, for example, used ANCOVA models that included baseline values and other cardiovascular risk factors to analyze the results.[5]
-
Documentation: Clearly document the baseline imbalance and the statistical methods used to adjust for it in your study report and any publications.
-
Problem: How do we account for the effect of concomitant medications that may influence the outcomes of our this compound trial?
Solution:
-
Standardize and Document:
-
Protocol Design: The study protocol should prespecify which concomitant medications are permitted, restricted, or need to be maintained at a stable dose throughout the trial. For example, in a phase II study of this compound, patients were either treatment-naive or on a stable dose of metformin.[7]
-
Data Collection: Meticulously record the use of all concomitant medications for each participant at each study visit.
-
-
Statistical Analysis:
-
Subgroup Analysis: Conduct subgroup analyses to explore whether the effect of this compound differs between patients who are and are not taking specific concomitant medications.
-
Multivariable Adjustment: Include the use of relevant concomitant medications as covariates in a multivariable regression model to statistically adjust for their potential confounding effects.
-
Data Presentation
Table 1: Summary of Efficacy Results from Selected this compound Clinical Trials
| Study | Treatment Group | N | Baseline HbA1c (%) | Change in HbA1c from Baseline (%) | Baseline Body Weight (kg) | Change in Body Weight from Baseline (kg) |
| Phase II (12 weeks) [7] | This compound 10 mg | 66 | 7.87 - 8.01 | -0.69 (placebo-adjusted) | 81.6 - 85.5 | - |
| This compound 20 mg | 64 | 7.87 - 8.01 | -0.77 (placebo-adjusted) | 81.6 - 85.5 | - | |
| This compound 40 mg | 66 | 7.87 - 8.01 | -0.83 (placebo-adjusted) | 81.6 - 85.5 | - | |
| Placebo | 65 | 7.87 - 8.01 | - | 81.6 - 85.5 | - | |
| Phase II/III (24 weeks) [7] | This compound 10 mg | - | - | -0.769 (placebo-adjusted) | - | -1.87 (placebo-adjusted) |
| This compound 20 mg | - | - | -0.990 (placebo-adjusted) | - | -2.50 (placebo-adjusted) | |
| This compound 40 mg | - | - | -0.842 (placebo-adjusted) | - | -2.61 (placebo-adjusted) | |
| Phase III (52 weeks) [7] | This compound 20 mg | 65 | 7.83 | -0.67 | 68.84 | -2.51 |
| This compound 40 mg | 129 | 7.83 | -0.66 | 72.24 | -2.98 | |
| J-STEP/INS (52 weeks, add-on to insulin) [1] | This compound 20 mg | - | 8.53 | -0.76 | 68.84 | -1.52 |
| UTOPIA (104 weeks) [8] | This compound | 127 | - | -0.3 ± 0.7 | - | -1.0 ± 1.3 |
| Conventional Treatment | 125 | - | 0.1 ± 0.7 | - | -0.3 ± 1.1 |
Experimental Protocols
Protocol: Analysis of Covariance (ANCOVA) for Adjusting Baseline Differences
-
Objective: To compare the mean change from baseline in a primary endpoint (e.g., HbA1c) between the this compound and control groups, adjusting for the baseline value of that endpoint.
-
Model Specification:
-
The dependent variable is the change from baseline in the endpoint at the end of the study.
-
The independent variables are the treatment group (a categorical variable) and the baseline value of the endpoint (a continuous covariate).
-
-
Assumptions:
-
The relationship between the covariate and the dependent variable is linear.
-
The slopes of the regression lines are equal across treatment groups (homogeneity of regression slopes).
-
The residuals are normally distributed.
-
-
Procedure:
-
Fit the ANCOVA model to the data.
-
Examine the p-value for the treatment group effect. A significant p-value indicates a statistically significant difference between the groups after adjusting for the baseline value.
-
Report the adjusted means for each group and the difference between them with a 95% confidence interval.
-
Mandatory Visualization
Signaling Pathway of this compound's Pleiotropic Effects
Caption: this compound's mechanism of action and downstream effects.
Experimental Workflow for a Randomized Controlled Trial
Caption: Standard workflow for a this compound randomized controlled trial.
References
- 1. Long‐term safety and efficacy of this compound as add‐on to insulin in patients with type 2 diabetes: Results from a 52‐week, multicentre, randomized, double‐blind, open‐label extension, Phase 4 study in Japan (J‐STEP/INS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on UACR Compared to Metformin Hydrochloride in Diabetic Kidney Disease (TRUTH-DKD) | MedPath [trial.medpath.com]
- 5. Effect of this compound on arterial stiffness in patients with type 2 diabetes: prespecified sub-analysis of the prospective, randomized, open-label, parallel-group comparative UTOPIA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trials: how to assess confounding and why so - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uaclinical.com [uaclinical.com]
- 8. The Influence of this compound on Treatment-Related Quality of Life in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected alterations in lipid profiles during Tofogliflozin studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Tofogliflozin on lipid profiles.
Troubleshooting Guide: Unexpected Alterations in Lipid Profiles
Unexpected alterations in lipid profiles during this compound studies can arise from a variety of factors, ranging from pre-analytical variables to complex biological responses. This guide provides a structured approach to identifying and addressing these issues.
Table 1: Troubleshooting Unexpected Lipid Profile Alterations
| Observed Issue | Potential Cause | Recommended Action |
| Consistently Elevated Triglycerides | Non-fasting sample collection. | Ensure strict adherence to a 12-14 hour fasting period before blood collection. |
| Underlying medical condition exacerbated by the drug. | Review subject's clinical history for conditions like metabolic syndrome or pancreatitis. | |
| Assay interference (e.g., high glycerol levels). | Use a triglyceride assay with a free glycerol blank to correct for endogenous glycerol. | |
| Unexpected Decrease in HDL-C | Hemolysis of the blood sample. | Visually inspect serum/plasma for any reddish discoloration. If hemolyzed, recollect the sample. |
| Patient-specific factors (e.g., concurrent medications, acute illness). | Review subject's concomitant medications and recent health status.[1] | |
| Inconsistent results with dapagliflozin have been noted, where no significant effect on HDL cholesterol levels was observed.[2] | Consider the possibility of variability in individual responses to SGLT2 inhibitors. | |
| Greater than Expected Increase in LDL-C | Hemoconcentration due to the diuretic effect of this compound. | Assess hydration status and consider measuring hematocrit to evaluate hemoconcentration. |
| Shift in LDL particle size. | Consider advanced lipoprotein analysis to differentiate between small, dense LDL and large, buoyant LDL particles. | |
| A known, though typically modest, effect of SGLT2 inhibitors. | The increase in LDL-C is a documented effect, potentially due to reduced clearance and increased lipolysis of triglyceride-rich lipoproteins.[3] | |
| High Variability in Lipid Measurements | Inconsistent sample handling and storage. | Standardize protocols for sample collection, processing, and storage at -80°C. |
| Inter-assay variability. | Run samples from the same subject in the same batch whenever possible. Use quality control materials to monitor assay performance. | |
| Non-adherence to treatment. | In clinical studies, monitor patient adherence to the study drug.[1][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on lipid profiles?
A1: this compound, as a sodium-glucose cotransporter 2 (SGLT2) inhibitor, typically leads to a decrease in triglyceride levels and an increase in both high-density lipoprotein cholesterol (HDL-C) and low-density lipoprotein cholesterol (LDL-C).[6][7][8]
Q2: Why does this compound increase LDL-C levels?
A2: The exact mechanisms are still under investigation, but it is thought to be related to a decreased clearance of LDL from circulation and an increased conversion of very-low-density lipoprotein (VLDL) to LDL due to enhanced lipolysis of triglyceride-rich lipoproteins.[3] Some studies also suggest a shift towards larger, more buoyant LDL particles, which may be less atherogenic.[9]
Q3: What is the underlying mechanism for the decrease in triglycerides?
A3: The reduction in triglycerides is believed to be a result of increased lipoprotein lipase activity, which enhances the clearance of triglyceride-rich lipoproteins from the circulation.[3]
Q4: Can this compound affect lipid metabolism through signaling pathways?
A4: Yes, studies suggest that this compound can upregulate the expression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and its target genes involved in fatty acid β-oxidation.[6][10][11] This can contribute to changes in lipid metabolism. The broader class of SGLT2 inhibitors may also influence the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, a key regulator of lipogenesis, although the direct effects of this compound on this pathway require further investigation.
Q5: What should I do if my in-vitro and in-vivo results for lipid changes do not correlate?
A5: Discrepancies between in-vitro and in-vivo results are not uncommon. In-vivo, systemic effects such as hormonal changes (e.g., insulin and glucagon levels), alterations in body weight, and fluid balance can significantly impact lipid metabolism in ways that are not captured in in-vitro models. It is important to consider the limitations of each model system when interpreting results.
Experimental Protocols
Serum/Plasma Lipid Profiling
a. Triglyceride Measurement (Enzymatic Colorimetric Method)
-
Sample Preparation: Collect blood in appropriate tubes (e.g., serum separator tubes or EDTA tubes) after a 12-14 hour fast. Centrifuge at 1000-2000 x g for 10 minutes to separate serum or plasma. Store at -80°C if not analyzed immediately.
-
Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions (e.g., kits from Sigma-Aldrich, Cayman Chemical). This typically involves reconstituting a lyophilized enzyme mixture.
-
Assay Procedure:
-
Pipette 10 µL of standards, controls, and samples into individual wells of a 96-well plate.
-
Add 150 µL of the working reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the triglyceride concentration based on the standard curve.
b. Total, HDL, and LDL Cholesterol Measurement
-
Sample Preparation: Follow the same procedure as for triglyceride measurement.
-
Total Cholesterol Assay: Use a suitable enzymatic colorimetric assay kit. The principle is similar to the triglyceride assay, involving enzymatic reactions that produce a colored product.
-
HDL Cholesterol Assay:
-
Precipitate apolipoprotein B-containing lipoproteins (VLDL and LDL) using a precipitating reagent (e.g., phosphotungstic acid/magnesium chloride).
-
Centrifuge to pellet the precipitate.
-
Measure the cholesterol content of the supernatant, which represents the HDL-C, using the total cholesterol assay method.
-
-
LDL Cholesterol Calculation (Friedewald Equation):
-
LDL-C (mg/dL) = Total Cholesterol - HDL-C - (Triglycerides / 5)
-
Note: This calculation is valid only if the triglyceride level is below 400 mg/dL.
-
Gene Expression Analysis by qPCR
a. RNA Extraction from Liver Tissue
-
Homogenize ~50-100 mg of frozen liver tissue in 1 mL of TRIzol reagent.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
b. cDNA Synthesis
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers according to the manufacturer's protocol.
c. qPCR for SREBP-1c
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for SREBP-1c, and the cDNA template.
-
Use a validated housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Protein Expression Analysis by Western Blot
a. Protein Extraction from Adipose Tissue
-
Homogenize ~100 mg of frozen adipose tissue in 1 mL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, avoiding the upper lipid layer.
b. Western Blotting for FAS and ACC
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FAS and ACC overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Unexpected Lipid Results.
Caption: Potential Signaling Pathways Influenced by this compound.
References
- 1. Nonadherence to lipid‐lowering therapy and strategies to improve adherence in patients with atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound Treatment on Postprandial Glucose and Lipid Metabolism in Japanese Men With Type 2 Diabetes: A Pilot Study | Kakuda | Journal of Clinical Medicine Research [jocmr.org]
- 3. researchgate.net [researchgate.net]
- 4. Initial non-adherence to lipid-lowering medication: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors Affecting Adherence to Lipid-lowering Drugs: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates renal lipid deposition and inflammation via PPARα upregulation mediated by miR-21a impairment in diet-induced steatohepatitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of SGLT2 Inhibitors on Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective PPARα Modulator Pemafibrate and Sodium-Glucose Cotransporter 2 Inhibitor this compound Combination Treatment Improved Histopathology in Experimental Mice Model of Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tofogliflozin vs. Canagliflozin: A Comparative Analysis of Gene Expression Effects
This guide provides a detailed comparison of the effects of two prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors, Tofogliflozin and Canagliflozin, on gene expression. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and methodologies.
Introduction
This compound and Canagliflozin are both oral medications used for the management of type 2 diabetes. They primarily function by inhibiting SGLT2 in the proximal tubules of the kidneys, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2][3] While their primary mechanism of action is the same, emerging evidence suggests that these drugs may have divergent effects on cellular signaling and gene expression, which could account for differences in their broader clinical profiles. This guide synthesizes available data to highlight these distinctions.
Comparative Effects on Gene Expression
The following tables summarize the observed effects of this compound and Canagliflozin on the expression of various genes, as reported in preclinical and clinical studies.
This compound: Gene Expression Modulation
| Gene/Protein Target | Experimental Model | Key Findings | Reference |
| Inflammatory Cytokines | |||
| TNFα | Diabetic ApoE-deficient mice | Significantly decreased expression in peritoneal macrophages. | [4] |
| IL-1β | Diabetic ApoE-deficient mice | Significantly decreased expression in peritoneal macrophages. | [4] |
| IL-6 | Diabetic ApoE-deficient mice | Significantly decreased expression in peritoneal macrophages. | [4] |
| Kidney Injury Markers | |||
| MCP-1 | KK-Ay diabetic mice | This compound treatment reduced the increased protein levels in the tubulointerstitial area. | [5] |
| KIM-1 | KK-Ay diabetic mice | This compound treatment reduced the increased protein levels in the tubulointerstitial area. | [5] |
| Megalin | KK-Ay diabetic mice | Ameliorated the increased expression in the proximal tubules. | [5] |
| Cleaved caspase-3 | KK-Ay diabetic mice | Significantly reduced the increased expression in the proximal tubules. | [5] |
| TNFR2 | KK-Ay diabetic mice | Improved the enhanced protein expression in the kidney. | [5] |
Canagliflozin: Gene Expression Modulation
| Gene/Protein Target | Experimental Model | Key Findings | Reference |
| Cancer-Related Pathways | |||
| Wnt pathway genes | Prostate cancer cells | Downregulation of gene sets related to the Wnt pathway. | [6] |
| Cell cycle regulation genes | Prostate cancer cells | Downregulation of genes involved in cell cycle progression. | [6] |
| Angiogenesis-related genes | Prostate cancer cells | Downregulation of gene sets related to angiogenesis. | [6] |
| HIF-1α | Prostate cancer cells | Suppression of HIF-1α, a key regulator of glycolysis and survival. | [6] |
| Metabolic Pathways | |||
| Oxidative Phosphorylation (OxPhos) genes | Prostate cancer cells | Upregulation of genes related to OxPhos. | [6] |
| TCA cycle genes | Prostate cancer cells | Upregulation of genes involved in the TCA cycle. | [6] |
| Endothelial Function | |||
| VEGFA | CD34+ cells from T2DM subjects | Increased mRNA expression. | [7] |
| KDR (VEGF Receptor) | CD34+ cells from T2DM subjects | Trend towards increased mRNA expression. | [7] |
| PECAM-1 | CD34+ cells from T2DM subjects | Upregulated mRNA expression. | [7] |
| NOS3 (eNOS) | CD34+ cells from T2DM subjects | Upregulated mRNA expression. | [7] |
| Renal Fibrosis & Inflammation | |||
| Col1a1 | Rats with chronic kidney disease | No significant alteration in expression. | [8] |
| Tnfa | Rats with chronic kidney disease | No significant alteration in expression. | [8] |
| Tgfb | Rats with chronic kidney disease | No significant alteration in expression. | [8] |
| SGLT2 | Diet-induced obese mice | Inhibited SGLT2 expression in the kidneys. | [9] |
Signaling Pathways
The differential effects of this compound and Canagliflozin on gene expression can be attributed to their influence on distinct signaling pathways.
This compound: Anti-Inflammatory Signaling
This compound appears to exert its effects primarily through the modulation of inflammatory pathways. By reducing the expression of key pro-inflammatory cytokines, it may help to mitigate inflammation-driven tissue damage, particularly in the context of diabetic complications.
Caption: this compound's anti-inflammatory signaling pathway.
Canagliflozin: Complex Metabolic and Growth Regulation
Canagliflozin demonstrates a more complex signaling profile, impacting pathways involved in metabolism, cell growth, and survival. Its ability to suppress HIF-1α and modulate mTOR signaling suggests a broader range of cellular effects beyond glucose transport.
References
- 1. SGLT2 Inhibitors: A Review of Canagliflozin [uspharmacist.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. uaclinical.com [uaclinical.com]
- 4. The sodium‐glucose co‐transporter 2 inhibitor this compound suppresses atherosclerosis through glucose lowering in ApoE‐deficient mice with streptozotocin‐induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sodium–glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating the SGLT2 selectivity of Tofogliflozin against other gliflozins
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tofogliflozin's selectivity for the sodium-glucose cotransporter 2 (SGLT2) against other prominent gliflozins. The following analysis is supported by experimental data to validate this compound's standing as a highly selective SGLT2 inhibitor.
This compound distinguishes itself within the gliflozin class of sodium-glucose cotransporter 2 (SGLT2) inhibitors through its exceptional selectivity for SGLT2 over the closely related SGLT1. This high selectivity is a critical attribute, as it minimizes off-target effects associated with SGLT1 inhibition in tissues such as the intestine and heart, potentially leading to a more favorable safety profile.
Comparative Selectivity of Gliflozins
The inhibitory activity of various gliflozins against human SGLT1 and SGLT2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A higher IC50 value indicates lower potency. The selectivity for SGLT2 is determined by the ratio of the IC50 for SGLT1 to the IC50 for SGLT2. A higher ratio signifies greater selectivity for SGLT2.
The table below summarizes the in vitro inhibitory activities and selectivity of this compound compared to other commercially available gliflozins.
| Gliflozin | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |
| This compound | ~12,500 | ~4.3 | ~2900 |
| Empagliflozin | ~8300 | ~3.1 | ~2677 |
| Luseogliflozin | ~3994 | ~2.26 | ~1770 |
| Dapagliflozin | ~1390 | ~1.1 | ~1264 |
| Ipragliflozin | ~1900 | ~7.4 | ~257 |
| Canagliflozin | ~663-710 | ~4.2 | ~158-169 |
Note: IC50 values can vary slightly between different studies and experimental conditions. The data presented is a representative compilation from multiple sources.
As evidenced by the data, this compound exhibits the highest selectivity ratio for SGLT2 over SGLT1 among the compared gliflozins, with a selectivity of approximately 2900-fold. This high degree of selectivity suggests a more targeted therapeutic action on renal glucose reabsorption with a lower potential for SGLT1-mediated side effects.
Experimental Protocols
The determination of SGLT1 and SGLT2 inhibition and selectivity is predominantly conducted using a cell-based glucose uptake assay. The following is a detailed methodology representative of the key experiments cited in the validation of gliflozin selectivity.
SGLT1 and SGLT2 Inhibition Assay using Fluorescent Glucose Analog (2-NBDG)
This protocol outlines a non-radioactive method for determining the inhibitory activity of compounds against human SGLT1 and SGLT2.
1. Cell Culture and Transfection:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney 293 (HEK293) cells are commonly used.
-
Transfection: Cells are stably transfected with plasmids containing the full-length cDNA for human SGLT1 or human SGLT2. Control cells are transfected with an empty vector.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2. For stable cell lines, a selection antibiotic (e.g., G418) is included in the culture medium.
2. Glucose Uptake Assay:
-
Cell Seeding: Cells are seeded into 96-well black, clear-bottom microplates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Preparation of Assay Buffers:
-
Sodium-containing buffer (Na+ buffer): 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4.
-
Sodium-free buffer (Choline buffer): 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4.
-
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed twice with Na+-free buffer.
-
Cells are then incubated with 50 µL of Na+-free buffer containing various concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for 15 minutes at 37°C.
-
50 µL of Na+ buffer containing 200 µM of the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is added to each well. For determining sodium-independent uptake, Na+-free buffer containing 2-NBDG is used.
-
The plate is incubated for 1-2 hours at 37°C.
-
The uptake is terminated by removing the assay buffer and washing the cells three times with ice-cold Na+-free buffer.
-
Cells are lysed with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
The fluorescence intensity of the cell lysate is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
3. Data Analysis:
-
The specific SGLT-mediated glucose uptake is calculated by subtracting the fluorescence intensity of the sodium-independent uptake from the total sodium-dependent uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
The selectivity ratio is calculated by dividing the IC50 value for SGLT1 by the IC50 value for SGLT2.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the broader biological context of SGLT2 inhibition, the following diagrams are provided.
Caption: Workflow for determining SGLT1/SGLT2 inhibition.
Caption: Key signaling pathways affected by SGLT2 inhibitors.
Conclusion
The experimental data robustly supports the classification of this compound as a highly selective SGLT2 inhibitor. Its superior selectivity ratio compared to other gliflozins underscores its targeted mechanism of action, which is a desirable characteristic for minimizing potential off-target effects. The detailed experimental protocol provided serves as a foundation for the consistent and reliable in vitro validation of SGLT2 inhibitor selectivity. The accompanying diagrams offer a clear visual representation of the experimental workflow and the key downstream signaling pathways influenced by this class of drugs, providing valuable context for ongoing research and development in this field.
Tofogliflozin: Bridging Preclinical Efficacy to Clinical Validation in Type 2 Diabetes Management
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Tofogliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and its translation to clinical outcomes. By examining key experimental data alongside established alternatives—Canagliflozin, Dapagliflozin, and Empagliflozin—this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases. The following sections detail the preclinical evidence, clinical trial results, and the experimental methodologies that underpin these findings, offering a clear perspective on the predictive value of preclinical models in the development of SGLT2 inhibitors.
Preclinical Efficacy: Insights from Animal Models
Preclinical studies in various diabetic and obese rodent models have been instrumental in elucidating the therapeutic potential of this compound and other SGLT2 inhibitors. These studies consistently demonstrate improvements in glycemic control, body weight reduction, and positive effects on renal and pancreatic function.
In db/db mice, a model of type 2 diabetes, a 4-week treatment with this compound significantly reduced glycated hemoglobin (HbA1c) levels.[1] Similarly, in Zucker diabetic fatty (ZDF) rats, another model for type 2 diabetes, a single oral administration of this compound led to a dose-dependent reduction in blood glucose levels.[1] Furthermore, long-term treatment with this compound in db/db mice not only suppressed plasma glucose and HbA1c but also preserved pancreatic beta-cell mass and plasma insulin levels.[2] Studies in diet-induced obese (DIO) rats and KKAy mice (a model of diabetic obesity) showed that this compound attenuated body weight gain and fat accumulation, primarily by inducing urinary glucose excretion.[3]
Comparatively, other SGLT2 inhibitors have shown similar preclinical efficacy. Canagliflozin has been shown to reduce visceral adipose tissue and body weight in db/db mice.[4] Dapagliflozin has demonstrated the ability to prevent body weight gain and reduce fat mass in obese mice with polycystic ovary syndrome.[5] Empagliflozin treatment in ZDF rats resulted in a significant decrease in fasting glucose levels and a slight increase in body weight compared to controls, without affecting food intake.[6]
Table 1: Comparative Preclinical Efficacy of SGLT2 Inhibitors in Rodent Models
| Parameter | This compound | Canagliflozin | Dapagliflozin | Empagliflozin | Animal Model | Study Duration |
| Glycemic Control | ||||||
| ↓ Blood Glucose | ✓[1] | ✓ | ✓[5] | ✓[6] | ZDF rats, db/db mice, DIO mice | Acute to 8 weeks |
| ↓ HbA1c | ✓[1][2] | ✓ | ✓ | ✓ | db/db mice, ZDF rats | 4 to 8 weeks |
| Body Weight | ||||||
| ↓ Body Weight/Fat Mass | ✓[3] | ✓[4] | ✓[5] | ✓ (fat mass) | DIO rats, KKAy mice, db/db mice, obese PCOS mice, ZDF rats | 4 to 9 weeks |
| Pancreatic Function | ||||||
| ↑ Beta-cell Mass | ✓[2] | ✓[7] | db/db mice, STZ-induced diabetic mice | 8 weeks | ||
| ↑ Plasma Insulin | ✓[2] | ✓[7] | db/db mice, STZ-induced diabetic mice | 8 weeks | ||
| Renal Function | ||||||
| ↓ Urinary Albumin/Creatinine Ratio | ✓[2] | ✓ | db/db mice, obese Zucker rats | 8 to 25 weeks |
Note: "✓" indicates a demonstrated positive effect. The specific magnitude of effects varies across studies and is dependent on the animal model, dose, and duration of treatment.
Clinical Outcomes: Validation in Human Trials
The promising results from preclinical studies with this compound and other SGLT2 inhibitors have been largely validated in human clinical trials, demonstrating their efficacy and safety in patients with type 2 diabetes.
Clinical trials with this compound have shown significant placebo-adjusted reductions in HbA1c, ranging from -0.44% to -0.99%, across various studies.[8] These trials also consistently reported significant reductions in body weight, with placebo-adjusted differences of -1.6 kg to -2.8 kg depending on the dose.[8] Furthermore, this compound has been shown to reduce both systolic and diastolic blood pressure.[8]
These clinical outcomes are comparable to those of other approved SGLT2 inhibitors. Canagliflozin has demonstrated cardiovascular and renal benefits in large-scale clinical trials.[9] Dapagliflozin has also been shown to be effective in improving glycemic control and is being investigated for its benefits in heart failure. Empagliflozin has shown significant reductions in cardiovascular mortality in patients with type 2 diabetes and established cardiovascular disease.
Table 2: Comparative Clinical Outcomes of SGLT2 Inhibitors in Patients with Type 2 Diabetes
| Outcome | This compound | Canagliflozin | Dapagliflozin | Empagliflozin |
| Glycemic Control | ||||
| ↓ HbA1c (placebo-adjusted) | -0.44% to -0.99%[8] | ✓ | ✓ | ✓ |
| ↓ Fasting Plasma Glucose | ✓[8] | ✓ | ✓ | ✓ |
| Body Weight | ||||
| ↓ Body Weight (placebo-adjusted) | -1.6 to -2.8 kg[8] | ✓ | ✓ | ✓ |
| Cardiovascular | ||||
| ↓ Blood Pressure | ✓[8] | ✓ | ✓ | ✓ |
| Cardiovascular Benefits | Under investigation | ✓[9] | ✓ (Heart Failure) | ✓ (Reduced CV Mortality) |
| Renal | ||||
| Renal Benefits | Under investigation | ✓[9] | ✓ | ✓ |
Note: "✓" indicates a demonstrated positive effect. The specific outcomes and magnitude of effects are based on results from various clinical trials.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of SGLT2 inhibitors.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water. Body weight is recorded for glucose dose calculation.
-
Baseline Glucose Measurement: A baseline blood glucose level is measured from a small blood sample obtained from the tail vein using a glucometer.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. A lower AUC indicates improved glucose tolerance.
Measurement of HbA1c in Rodent Blood
-
Sample Collection: Whole blood is collected from rodents into EDTA-containing tubes to prevent coagulation.
-
Lysis: A small volume of the whole blood sample is mixed with a lysis buffer to break open the red blood cells and release hemoglobin.
-
Measurement: The percentage of glycated hemoglobin (HbA1c) is determined using various methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis, or enzymatic assays. These methods separate glycated hemoglobin from non-glycated hemoglobin and quantify their respective amounts.
-
Data Interpretation: HbA1c levels provide an indication of the average blood glucose concentration over the preceding 2-3 months in humans, with a shorter timeframe reflected in rodents due to their shorter red blood cell lifespan.
Histological Analysis of Pancreatic Islets
-
Tissue Preparation: The pancreas is carefully dissected from the mouse and fixed in a solution such as 10% neutral buffered formalin.
-
Embedding and Sectioning: The fixed tissue is then dehydrated, cleared, and embedded in paraffin wax. Thin sections (e.g., 4-5 µm) of the pancreas are cut using a microtome.
-
Staining: The sections are stained with various dyes to visualize the pancreatic islets and different cell types within them. Common staining methods include:
-
Hematoxylin and Eosin (H&E): For general morphology of the islets.
-
Immunohistochemistry: Using specific antibodies to identify insulin-producing beta-cells (anti-insulin) and glucagon-producing alpha-cells (anti-glucagon).
-
-
Microscopy and Analysis: The stained sections are examined under a microscope. The number, size, and cellular composition of the islets can be quantified using image analysis software. This allows for the assessment of changes in beta-cell mass and islet architecture.
Echocardiography in Mice
-
Animal Preparation: The chest hair of the mouse is removed using a depilatory cream. The mouse is anesthetized (e.g., with isoflurane) and placed on a heated platform to maintain body temperature. ECG leads are attached to monitor heart rate.
-
Image Acquisition: A high-frequency ultrasound transducer is used to obtain images of the heart. Standard views, such as the parasternal long-axis and short-axis views, are acquired.
-
M-mode and Doppler Imaging: M-mode (motion mode) imaging is used to measure left ventricular dimensions (wall thickness and chamber size) during systole and diastole. Doppler imaging is used to assess blood flow and diastolic function.
-
Data Analysis: From the M-mode measurements, parameters such as ejection fraction and fractional shortening are calculated to assess systolic function. Diastolic function is evaluated from the Doppler recordings.
Blood Pressure Measurement in Mice
-
Method Selection: Blood pressure in mice can be measured using either non-invasive or invasive methods.
-
Non-invasive (Tail-cuff method): The mouse is placed in a restrainer, and a small cuff is placed around its tail. The cuff is inflated and then deflated while a sensor detects the return of blood flow, allowing for the measurement of systolic and diastolic blood pressure.
-
Invasive (Telemetry): A small telemetry transmitter is surgically implanted into the mouse. This allows for continuous, long-term monitoring of blood pressure in conscious, freely moving animals, providing the most accurate data.
-
-
Data Acquisition and Analysis: For the tail-cuff method, multiple readings are taken and averaged. For telemetry, data is continuously recorded and can be analyzed for different time periods (e.g., day, night, 24-hour average).
Visualizing the Mechanisms and Workflows
To further clarify the context of this compound's action and evaluation, the following diagrams illustrate the SGLT2 inhibition pathway and a typical preclinical experimental workflow.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflow for SGLT2 Inhibitors.
References
- 1. This compound, a potent and highly specific sodium/glucose cotransporter 2 inhibitor, improves glycemic control in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 inhibitor canagliflozin reduces visceral adipose tissue in db/db mice by modulating AMPK/KLF4 signaling and regulating mitochondrial dynamics to induce browning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dapagliflozin attenuates fat accumulation and insulin resistance in obese mice with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Treatment With the SGLT2 Inhibitor Empagliflozin Modifies the Hepatic Metabolome of Male Zucker Diabetic Fatty Rats Towards a Protective Profile [frontiersin.org]
- 7. The Effects of Empagliflozin, an SGLT2 Inhibitor, on Pancreatic β-Cell Mass and Glucose Homeostasis in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uaclinical.com [uaclinical.com]
- 9. jpp.krakow.pl [jpp.krakow.pl]
Tofogliflozin Demonstrates Broader Impact on Hepatic Gene Expression Compared to Glimepiride in Type 2 Diabetes with NAFLD
A comparative analysis of Tofogliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, and Glimepiride, a sulfonylurea, reveals distinct effects on hepatic gene expression in patients with type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). While both drugs contribute to histological and metabolic improvements in the liver, this compound exhibits a more pronounced and widespread influence on genes involved in key metabolic and inflammatory pathways.[1][2]
A 48-week, randomized, open-label, active-controlled clinical trial involving 40 participants with biopsy-confirmed NAFLD demonstrated that this compound treatment resulted in a significantly greater number of differentially expressed genes in the liver compared to Glimepiride (663 genes vs. 51 genes, P < 0.005).[1] Pathway analysis of these genes highlighted this compound's role in reversing adverse hepatic signatures associated with energy metabolism, inflammation, and fibrosis.[1][2]
Quantitative Comparison of Hepatic Gene Expression Changes
The following tables summarize the key findings from the comparative study, focusing on the differential impact of this compound and Glimepiride on hepatic gene expression and liver histology.
Table 1: Overview of Differentially Expressed Hepatic Genes
| Treatment Group | Number of Differentially Expressed Genes | Key Affected Processes |
| This compound | 663 | Energy Metabolism, Inflammation, Fibrosis, Cell Death, Stress Response |
| Glimepiride | 51 | Limited and less pronounced changes compared to this compound |
Table 2: Comparative Effects on Liver Histology
| Histological Improvement | This compound Group | Glimepiride Group |
| Steatosis | 65% of participants (P = 0.001) | No significant improvement |
| Hepatocellular Ballooning | 55% of participants (P = 0.002) | 25% of participants (P = 0.025) |
| Lobular Inflammation | 50% of participants (P = 0.003) | No significant improvement |
| Fibrosis | 60% of participants (P = 0.001) | No significant improvement |
Table 3: Key KEGG Pathways Modulated by this compound in the Liver
| Upregulated Pathways | Downregulated Pathways |
| Gluconeogenesis | Cell Death |
| Fatty Acid Catabolism/Oxidation | Stress Response |
| Peroxisome | Inflammation |
| Amino Acid Catabolism | T-cell Response |
| Fibrosis |
Experimental Protocols
The clinical trial forming the basis of this comparison was a 48-week, randomized, open-label, parallel-group study.[1]
Participant Allocation: Forty participants with biopsy-confirmed NAFLD and type 2 diabetes were randomly assigned to receive either 20 mg of this compound once daily or a final mean dose of 0.8 mg of Glimepiride once daily.[1]
Liver Biopsy and Histological Analysis: Liver biopsies were performed at baseline and at the end of the 48-week treatment period. Histological improvements in steatosis, hepatocellular ballooning, lobular inflammation, and fibrosis were assessed.[1]
Hepatic Gene Expression Analysis:
-
RNA Sequencing (RNA-seq): Total RNA was extracted from liver biopsy samples obtained before and after the treatment period. Global hepatic gene expression profiles were examined using RNA-seq.[1]
-
Bioinformatic Analysis: Differentially expressed genes between the pre- and post-treatment samples for each drug group were identified. Pathway analyses were conducted using the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) databases to identify the biological pathways and processes significantly affected by each treatment.[1]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and the experimental workflow of the comparative study.
Caption: this compound's multifaceted impact on hepatic gene expression.
Caption: Workflow of the randomized controlled trial.
Discussion of Signaling Pathways
The differential gene expression profiles suggest that this compound and Glimepiride engage distinct signaling pathways in the liver.
This compound: The upregulation of genes involved in gluconeogenesis and fatty acid oxidation points towards an activation of pathways regulated by key metabolic sensors such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα) . These pathways promote a shift from glucose utilization to fatty acid burning, which can alleviate lipotoxicity and improve insulin sensitivity in the liver. The coordinated downregulation of genes related to inflammation and fibrosis suggests an inhibitory effect on pro-inflammatory signaling cascades, such as the NF-κB pathway , and pathways leading to the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.
Glimepiride: The limited number of differentially expressed genes with Glimepiride treatment suggests a less direct and potent impact on hepatic gene expression. While Glimepiride is known to have some extra-pancreatic effects, including potential activation of PPARγ , its primary mechanism of action is stimulating insulin secretion from the pancreas.[3] The observed improvement in hepatocellular ballooning may be a secondary effect of improved glycemic control rather than a direct modulation of a broad set of hepatic genes. Further research is needed to elucidate the specific, albeit limited, signaling pathways in the liver that are directly affected by Glimepiride.
References
- 1. Comparison of this compound and Glimepiride Effects on Nonalcoholic Fatty Liver Disease in Participants With Type 2 Diabetes: A Randomized, 48-Week, Open-Label, Active-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Delays Portal Hypertension and Hepatic Fibrosis by Inhibiting Sinusoidal Capillarization in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Differential Impact of Tofogliflozin on Protein Expression Compared to Other SGLT2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the impact of Tofogliflozin on protein expression relative to other Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Due to a lack of direct head-to-head proteomic studies involving this compound against other SGLT2is, this document synthesizes findings from individual studies on this compound, Empagliflozin, Dapagliflozin, and Canagliflozin. The data presented herein is intended to offer a comparative perspective, with the understanding that experimental conditions across separate studies may vary.
Executive Summary
SGLT2 inhibitors, a class of medications primarily used to treat type 2 diabetes, have demonstrated significant cardiovascular and renal benefits.[1] These effects are believed to be mediated, in part, by alterations in protein expression that influence various cellular pathways. While comprehensive proteomic data for this compound is still emerging, studies on other SGLT2 inhibitors like Empagliflozin, Dapagliflozin, and Canagliflozin have provided insights into their molecular mechanisms. This guide collates available data to draw potential parallels and distinctions for this compound.
Comparative Proteomic Data
The following tables summarize the reported effects of different SGLT2 inhibitors on protein expression. It is crucial to note that these findings are from separate studies and not from direct comparative experiments.
Renal Protein Expression
| Protein | This compound | Empagliflozin | Dapagliflozin | Canagliflozin | Putative Function |
| KIM-1 (Kidney Injury Molecule-1) | ↓ (in diabetic mice)[2] | ↓ (in patients with heart failure at 52 weeks)[3] | ↓ (in diabetic rats) | Not explicitly reported in proteomics | A marker of renal tubular injury.[3] |
| MCP-1 (Monocyte Chemoattractant Protein-1) | ↓ (in diabetic mice)[2] | Not explicitly reported in proteomics | Not explicitly reported in proteomics | Not explicitly reported in proteomics | A pro-inflammatory cytokine involved in recruiting monocytes. |
| SGLT2 | ↓ (in diabetic mice)[2] | Not explicitly reported in proteomics | Not explicitly reported in proteomics | Not explicitly reported in proteomics | The target protein; downregulation suggests a potential feedback mechanism. |
| Megalin | ↓ (in diabetic mice)[2] | Not explicitly reported in proteomics | Not explicitly reported in proteomics | Not explicitly reported in proteomics | A multi-ligand endocytic receptor in the proximal tubules involved in protein reabsorption. |
| Cleaved Caspase-3 | ↓ (in diabetic mice)[2] | Not explicitly reported in proteomics | Not explicitly reported in proteomics | Not explicitly reported in proteomics | A key marker of apoptosis. |
| TNFR2 (Tumor Necrosis Factor Receptor 2) | ↓ (in diabetic mice)[2] | Not explicitly reported in proteomics | Not explicitly reported in proteomics | Not explicitly reported in proteomics | Involved in inflammatory signaling. |
Circulating/Cardiac Protein Expression
| Protein | Empagliflozin | Dapagliflozin | Canagliflozin | Putative Function |
| IGFBP1 (Insulin-like growth factor-binding protein 1) | ↑[3] | Not explicitly reported | Not explicitly reported | Promotes autophagy and nutrient deprivation signaling.[3] |
| TfR1 (Transferrin receptor protein 1) | ↑[3] | ↑[4] | Not explicitly reported | Involved in iron mobilization and erythropoiesis.[4][5] |
| EPO (Erythropoietin) | ↑[3] | Not explicitly reported | Not explicitly reported | Stimulates red blood cell production.[3] |
| Carbonic anhydrase 2 | ↑[3] | Not explicitly reported | Not explicitly reported | Involved in ion transport. |
| U-type mitochondrial creatine kinase | ↑[3] | Not explicitly reported | Not explicitly reported | Important for mitochondrial health and ATP production.[6] |
| Adipocyte fatty acid-binding protein 4 | ↑[3] | Not explicitly reported | Not explicitly reported | Linked to nutrient deprivation signaling.[3] |
| Complement C3 | Not explicitly reported | ↓[4] | Not explicitly reported | A central component of the complement system, involved in inflammation. |
| Fibronectin | Not explicitly reported | ↓[4] | Not explicitly reported | An extracellular matrix protein involved in fibrosis. |
| Sex hormone-binding globulin | Not explicitly reported | ↑[4] | Not explicitly reported | Binds and transports sex hormones. |
| Apolipoprotein A-IV | Not explicitly reported | ↑[4] | Not explicitly reported | Involved in lipid metabolism. |
| Proteins related to glucose and fatty acid metabolism | Not explicitly reported | Not explicitly reported | ↑[7] | Indicates a shift in myocardial energy metabolism.[7] |
| Proteins related to oxidative phosphorylation | Not explicitly reported | Not explicitly reported | ↑[7] | Suggests enhanced mitochondrial function.[7] |
Experimental Protocols
While specific methodologies vary between studies, a general workflow for assessing the impact of SGLT2 inhibitors on protein expression is outlined below.
Animal Models and Human Studies
-
Animal Models: Commonly used models include diabetic mice (e.g., db/db mice) and swine models of chronic myocardial ischemia.[2][7] Animals are typically treated with the SGLT2 inhibitor or a placebo for a specified duration.
-
Human Studies: Clinical trials such as the EMPEROR program have been instrumental in providing human samples for proteomic analysis.[3][6] Patients are randomized to receive the SGLT2 inhibitor or placebo, and biosamples (e.g., plasma, urine) are collected at baseline and follow-up time points.[3]
Sample Preparation
-
Tissue Homogenization: For tissue samples (e.g., heart, kidney), the tissue is harvested, and proteins are extracted using appropriate lysis buffers.
-
Plasma/Serum Depletion: For blood-based samples, high-abundance proteins may be depleted to enhance the detection of lower-abundance proteins.
-
Protein Quantification: The total protein concentration in each sample is determined using assays such as the BCA assay.
Proteomic Analysis
-
Mass Spectrometry (MS)-based Proteomics: This is a common approach for identifying and quantifying a large number of proteins.
-
Sample Digestion: Proteins are enzymatically digested (e.g., with trypsin) into smaller peptides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer to determine the sequence and abundance of each peptide.
-
-
Proximity Extension Assay (PEA): Platforms like Olink are used for high-throughput protein biomarker discovery and quantification in body fluids.[3] This method uses antibody pairs with DNA tags that, upon binding to the target protein, create a DNA amplicon that can be quantified by qPCR.
Data Analysis
-
Protein Identification and Quantification: Raw MS data is processed using specialized software to identify peptides and proteins and to determine their relative abundance between different experimental groups.
-
Statistical Analysis: Statistical tests (e.g., t-tests, ANOVA) are applied to identify proteins that are significantly differentially expressed between the SGLT2 inhibitor-treated and control groups.
-
Bioinformatic Analysis: Pathway analysis and gene ontology enrichment analysis are performed to understand the biological processes and signaling pathways that are affected by the observed changes in protein expression.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by SGLT2 Inhibitors
SGLT2 inhibitors are thought to exert their beneficial effects by modulating several key signaling pathways. The diagram below illustrates some of the proposed mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. The sodium–glucose cotransporter 2 inhibitor this compound prevents diabetic kidney disease progression in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of empagliflozin on circulating proteomics in heart failure: mechanistic insights into the EMPEROR programme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vascular-proteomics.com [vascular-proteomics.com]
- 6. Reaffirmation of Mechanistic Proteomic Signatures Accompanying SGLT2 Inhibition in Patients With Heart Failure: A Validation Cohort of the EMPEROR Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Tofogliflozin: An In-Depth Analysis of Off-Target Effects from In Vitro Discovery to In Vivo Validation
A Comparative Guide for Researchers and Drug Development Professionals
Tofogliflozin, a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has demonstrated significant efficacy in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion.[1][2] Beyond its well-established on-target effects, emerging research suggests that this compound may exert a range of off-target effects, potentially contributing to its broader clinical benefits, particularly in the cardiovascular and renal systems. This guide provides a comprehensive comparison of the in vitro observed off-target effects of this compound and the current state of their validation in in vivo models, supported by experimental data and detailed methodologies.
In Vitro Off-Target Profile of this compound
Initial in vitro investigations have identified several potential off-target activities of this compound, extending beyond its primary interaction with SGLT2. These studies are crucial for understanding the full pharmacological profile of the drug and for generating hypotheses for further in vivo exploration.
Vasodilatory Effects
An ex vivo study utilizing rabbit femoral artery rings revealed that this compound induces vasodilation in a concentration-dependent manner. This effect is notably independent of the endothelium and is proposed to be mediated through the activation of voltage-gated potassium (Kv) channels, the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and the soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.[3][4][5]
Anti-inflammatory and Anti-apoptotic Properties
In a human proximal tubular cell line cultured under high-glucose conditions, this compound demonstrated significant anti-inflammatory and anti-apoptotic effects. The study reported that this compound suppressed oxidative stress, reduced the expression of the pro-inflammatory chemokine monocyte chemoattrapant protein-1 (MCP-1), and inhibited apoptosis.[1][6]
Interaction with Drug Metabolizing Enzymes and Transporters
Comprehensive in vitro profiling of this compound's drug-drug interaction potential has been conducted using human liver microsomes and hepatocytes. These studies indicate a low propensity for clinically significant interactions. This compound did not induce cytochrome P450 (CYP) enzymes CYP1A2 and CYP3A4. While this compound itself showed no significant inhibitory effect on major CYP enzymes, its primary metabolite, M1, exhibited weak inhibition of CYP2C19.[7][8] Furthermore, P-glycoprotein (P-gp) was identified as a potentially relevant transporter for this compound.[7]
In Vivo Validation and Potential Clinical Relevance
The in vitro observed off-target effects of this compound have prompted investigations into their physiological relevance in various in vivo models. While direct validation studies are ongoing, several animal and clinical studies have provided evidence of effects that may be attributable to these off-target mechanisms.
Cardioprotective Effects: Beyond Glycemic Control
In a study involving Dahl salt-sensitive hypertensive rats, a model of cardiac hypertrophy and fibrosis, this compound administration led to a significant amelioration of these conditions.[9] This in vivo observation aligns with the potential vasodilation and anti-inflammatory effects seen in vitro, suggesting a direct beneficial impact on the cardiovascular system independent of its glucose-lowering effect.
Skeletal Muscle Repair and Anti-Fibrotic Activity
A study in a mouse model of diet-induced obesity with cardiotoxin-induced skeletal muscle injury revealed that this compound treatment improved muscle regeneration and reduced fibrosis. This beneficial effect was associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This finding suggests a novel off-target mechanism of this compound in promoting tissue repair.
Comparative Data Summary
| Off-Target Effect | In Vitro Evidence | In Vivo Model | Key In Vivo Findings | Potential Clinical Implication |
| Vasodilation | Activation of Kv channels, SERCA pump, and sGC/cGMP pathway in rabbit femoral artery rings.[3][4][5] | Dahl Salt-Sensitive Rats | Amelioration of cardiac hypertrophy and fibrosis.[9] | Contribution to blood pressure reduction and cardiovascular benefits. |
| Anti-inflammation | Suppression of oxidative stress and MCP-1 expression in human proximal tubular cells.[1][6] | Dahl Salt-Sensitive Rats | Reduction in cardiac inflammation markers.[9] | Renoprotective and cardioprotective effects. |
| Anti-apoptosis | Inhibition of high glucose-induced apoptosis in human proximal tubular cells.[1][6] | - | - | Preservation of renal tubular integrity. |
| AMPK Activation | - | Obese mice with skeletal muscle injury | Improved muscle regeneration and reduced fibrosis. | Enhanced tissue repair and metabolic benefits. |
| CYP Inhibition | Weak inhibition of CYP2C19 by metabolite M1.[7][8] | Healthy Male Volunteers | No clinically significant drug-drug interactions with selected anti-diabetic drugs.[10] | Low risk of metabolic drug-drug interactions. |
Experimental Protocols
In Vitro Vasodilation Assay in Rabbit Femoral Artery Rings
-
Tissue Preparation: Femoral arteries were isolated from male Japanese White rabbits. The endothelium was removed in some rings for comparison.
-
Experimental Setup: Arterial rings were mounted in an organ bath chamber containing Krebs-Henseleit solution and pre-contracted with phenylephrine (1 μM).
-
This compound Application: this compound was added in a cumulative concentration-dependent manner to assess its vasodilatory effect.
-
Inhibitor Studies: To elucidate the mechanism, rings were pre-treated with various inhibitors including L-NAME (NOS inhibitor), apamin and TRAM-34 (KCa channel inhibitors), 4-AP (Kv channel inhibitor), glibenclamide (KATP channel inhibitor), paxilline (BKCa channel inhibitor), thapsigargin and cyclopiazonic acid (SERCA pump inhibitors), and ODQ (sGC inhibitor).[3][4]
In Vitro Anti-inflammatory and Anti-apoptotic Assay in Human Proximal Tubular Cells
-
Cell Culture: A human proximal tubular cell line (HK-2) was cultured in a high-glucose (30 mM) medium to mimic hyperglycemic conditions.
-
This compound Treatment: Cells were treated with varying concentrations of this compound.
-
Outcome Measures:
In Vivo Cardiac Hypertrophy and Fibrosis Model in Dahl Salt-Sensitive Rats
-
Animal Model: Male Dahl salt-sensitive rats were fed a high-salt diet to induce hypertension, leading to cardiac hypertrophy and fibrosis.
-
This compound Administration: this compound was administered orally to the treatment group.
-
Cardiac Function Assessment: Echocardiography was performed to measure parameters such as left ventricular wall thickness and ejection fraction.
-
Histological Analysis: Heart tissues were collected, sectioned, and stained with hematoxylin and eosin (H&E) for hypertrophy assessment and Masson's trichrome for fibrosis evaluation.
-
Gene Expression Analysis: mRNA levels of hypertrophy and fibrosis markers (e.g., ANP, BNP, collagen I, TGF-β) were quantified by real-time PCR.[9]
Visualizing the Pathways
This compound's Potential Vasodilatory Signaling Pathway
Caption: Proposed mechanism of this compound-induced vasodilation.
Potential Anti-Fibrotic Pathway of this compound in Skeletal Muscle
Caption: this compound's potential role in skeletal muscle repair.
Conclusion
The available evidence suggests that this compound possesses several off-target effects that may complement its primary SGLT2 inhibitory action, contributing to its overall clinical profile. In vitro studies have identified direct vasodilatory, anti-inflammatory, and anti-apoptotic properties. While direct in vivo validation of these specific off-target mechanisms is an area of active research, existing animal and clinical studies provide compelling evidence for cardioprotective and tissue-reparative effects that are likely, at least in part, mediated by these SGLT2-independent pathways. Further research is warranted to fully elucidate the molecular mechanisms underlying these off-target effects and to translate these findings into optimized therapeutic strategies for patients with type 2 diabetes and related comorbidities.
References
- 1. This compound, A Highly Selective Inhibitor of SGLT2 Blocks Proinflammatory and Proapoptotic Effects of Glucose Overload on Proximal Tubular Cells Partly by Suppressing Oxidative Stress Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel sodium–glucose co-transporter 2 inhibitor, improves renal and pancreatic function in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sodium-glucose cotransporter 2 inhibitor this compound induces vasodilation of rabbit femoral artery by activating Kv channels, the SERCA pump, and the sGC/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro profiling of the metabolism and drug-drug interaction of this compound, a potent and highly specific sodium-glucose co-transporter 2 inhibitor, using human liver microsomes, human hepatocytes, and recombinant human CYP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effects of this compound on Cardiac Hypertrophy in Dahl Salt-Sensitive and Salt-Resistant Rats Fed a High-Fat Diet [pubmed.ncbi.nlm.nih.gov]
- 10. A Pharmacokinetic/Pharmacodynamic Drug-Drug Interaction Study of this compound (a New SGLT2 Inhibitor) and Selected Anti-Type 2 Diabetes Mellitus Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative review of the safety profiles of Tofogliflozin versus other SGLT2 inhibitors
A detailed review for researchers and drug development professionals on the safety profiles of a new generation of type 2 diabetes medication.
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, offering not only robust glycemic control but also significant cardiovascular and renal benefits. This class of drugs, which includes Tofogliflozin, Canagliflozin, Dapagliflozin, and Empagliflozin, works by promoting urinary glucose excretion. While their efficacy is well-established, a nuanced understanding of their safety profiles is critical for clinical decision-making and future drug development. This guide provides a comparative review of the safety of this compound versus other commonly prescribed SGLT2 inhibitors, supported by quantitative data from clinical trials and post-marketing surveillance.
Comparative Safety Data of SGLT2 Inhibitors
The following table summarizes the incidence of key adverse events associated with this compound, Canagliflozin, Dapagliflozin, and Empagliflozin. It is important to note that direct head-to-head comparative trials are limited, and the data presented are largely derived from placebo-controlled studies and meta-analyses.
| Adverse Event | This compound | Canagliflozin | Dapagliflozin | Empagliflozin | Placebo/Control |
| Genital Mycotic Infections | 1.7%[1] | 10.4-11.4% (females), 3.7-4.2% (males)[2] | 5.5%[3] | 3.4-3.5/100 patient-years[4] | 0.6-3.2%[2][3] |
| Urinary Tract Infections (UTIs) | 1.4%[1] | ~8.7-9.5/100 patient-years[4] | 8% (<6 months use) | 33.03% (in one study)[5] | Generally similar to SGLT2i group in some studies[3] |
| Hypoglycemia (as monotherapy) | 0.9% | Similar to placebo[6] | Similar to placebo[3] | Not increased vs placebo[7] | 0.3%[6] |
| Volume Depletion-Related Events | 2.0%[1] | 2.2-3.1% (<75 years), 4.9-8.7% (≥75 years)[4] | Similar to placebo[3] | 1.7-1.9/100 patient-years[4] | Similar to SGLT2i group[4] |
| Diabetic Ketoacidosis (DKA) | 0.015% (one case reported)[1] | 3.58 HR vs DPP-4i[8] | 2.6% (in T1DM)[9] | 2.52 HR vs DPP-4i[8] | Rare[10] |
| Bone Fractures | Similar to placebo[11] | No increased risk[12] | No increased risk[13] | No increased risk[13] | No increased risk[12][13] |
HR: Hazard Ratio; DPP-4i: Dipeptidyl peptidase-4 inhibitor. Data is compiled from various sources and trial conditions may differ.
Experimental Protocols for Safety Assessment
The safety of SGLT2 inhibitors is rigorously evaluated throughout their clinical development, typically involving the following methodologies:
-
Phase I-IV Clinical Trials: These studies are fundamental in identifying and quantifying adverse events. Phase I trials assess safety in healthy volunteers, while Phase II and III trials evaluate safety and efficacy in patients with type 2 diabetes. Phase IV studies, or post-marketing surveillance, continue to monitor for long-term and rare adverse events in a broader population. A cross-sectional study of clinical trials on SGLT2 inhibitors registered on ClinicalTrials.gov up to November 2022, identified 1102 eligible trials, with the majority being interventional (90%) and randomized (85%)[7][8].
-
Adverse Event Reporting: Spontaneous reporting systems, such as the FDA's Adverse Event Reporting System (FAERS) and the WHO's VigiBase, are crucial for identifying potential safety signals that may not have been apparent in clinical trials[14].
-
Systematic Reviews and Meta-Analyses: These studies pool data from multiple clinical trials to provide a more robust estimate of the risk of specific adverse events. For instance, a meta-analysis of randomized controlled trials is a common method to evaluate the association between SGLT2 inhibitors and risks like bone fractures[12].
-
Real-World Evidence Studies: Observational studies using large healthcare databases provide insights into the safety of these drugs in routine clinical practice, which can complement findings from randomized controlled trials[8].
Mechanism of Action and Off-Target Effects
The primary mechanism of action of SGLT2 inhibitors involves the blockade of the sodium-glucose cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose excretion. However, their effects extend beyond glycemic control, with several "off-target" effects contributing to their overall safety and benefit profile.
Off-target effects, which are independent of SGLT2 inhibition, may also play a role in the cardiovascular and renal protective effects observed with this class of drugs. These can include effects on ion transport mechanisms, such as the Na+/H+ exchanger (NHE1), and metabolic pathways in the heart[15].
Workflow for Safety Assessment in Clinical Development
The evaluation of the safety profile of a new SGLT2 inhibitor follows a structured and rigorous pathway throughout its development, from preclinical studies to post-marketing surveillance.
References
- 1. SGLT2 Inhibitors and the Associated Risk of Genito Mycotic Infections – A Narrative Review – International Journal of Current Science Research and Review [ijcsrr.org]
- 2. High Prevalence of Genital Mycotic Infections with Sodium-glucose Co-transporter 2 Inhibitors among Indian Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hypoglycemia Risk With SGLT2 Inhibitors or Glucagon-Like Peptide 1 Receptor Agonists Versus Sulfonylureas Among Medicare Insured Adults With CKD in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of Empagliflozin: An Individual Participant-Level Data Meta-Analysis from Four Large Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | The Extraglycemic Effect of SGLT-2is on Mineral and Bone Metabolism and Bone Fracture [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Sodium-Glucose Co-Transporter 2 Inhibitors and Fracture Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Incidence of diabetic ketoacidosis among patients with type 2 diabetes mellitus treated with SGLT2 inhibitors and other antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tofogliflozin in a Laboratory Setting
Essential Guidance for Researchers and Drug Development Professionals on the Safe and Compliant Disposal of Tofogliflozin.
The proper disposal of this compound, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This document provides a step-by-step guide for its disposal in a research environment.
I. Hazard Identification and Regulatory Framework
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] The disposal of this compound, like all pharmaceutical waste, is governed by a framework of federal, state, and local regulations.[1] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which oversees hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[2][3][4] this compound is not a controlled substance, so DEA regulations do not apply.
Key Disposal Considerations:
| Consideration | Regulatory Body/Guideline | Key Requirement |
| Waste Classification | EPA (RCRA) | Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity).[4] |
| Environmental Hazard | Safety Data Sheet (SDS) | Avoid release to the environment; noted as very toxic to aquatic life.[1] |
| Containment | Laboratory Best Practices | Use designated, properly labeled, sealed, and compatible chemical waste containers.[1][5] |
| Disposal Method | Federal, State, Local Regulations | Transfer to a licensed hazardous waste disposal facility. Incineration is a common method for pharmaceutical waste.[3][4] |
| Sewer Disposal | EPA | Prohibited for hazardous pharmaceutical waste.[2][3] Given its aquatic toxicity, sewer disposal of this compound is not recommended. |
II. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for disposing of pure this compound, contaminated labware, and solutions containing this compound.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Gloves
-
Lab coat
Step 2: Waste Segregation and Collection
-
Solid this compound Waste:
-
Collect surplus or expired solid this compound and place it in a designated chemical waste container.
-
This container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Ensure the container is made of a material compatible with the chemical and can be securely sealed.
-
-
Contaminated Labware and Debris:
-
Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.
-
Do not mix this waste with non-hazardous laboratory trash.
-
-
Aqueous Solutions Containing this compound:
Step 3: Accidental Spill Cleanup In the event of a spill:
-
Contain the spill.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the cleanup materials and place them in a sealed, labeled container for hazardous waste.[1][5]
Step 4: Storage of Waste
-
Store all this compound waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are kept closed to prevent spills or the release of vapors.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately.
III. Experimental Protocols
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. derangedphysiology.com [derangedphysiology.com]
Personal protective equipment for handling Tofogliflozin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tofogliflozin. Adherence to these guidelines is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
This compound is an active pharmaceutical ingredient (API) that requires careful handling due to its potential health effects. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3][4] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios.
| Activity | Engineering Controls | Respiratory Protection | Eye/Face Protection | Hand Protection | Skin and Body Protection |
| Weighing/Dispensing Powder | Chemical fume hood or ventilated balance enclosure | NIOSH-approved respirator for dusts[3] | Tightly fitting safety goggles with side-shields[2][4][5] | Compatible chemical-resistant gloves (double-gloving recommended)[3][6] | Lab coat or impervious clothing[2][4] |
| Preparing Solutions | Chemical fume hood | Not generally required if handled in a fume hood | Safety goggles with side-shields[2][4] | Compatible chemical-resistant gloves[3] | Lab coat[3] |
| General Handling | Well-ventilated area[2] | Not generally required | Safety glasses[3] | Compatible chemical-resistant gloves[3] | Lab coat[3] |
| Cleaning Spills | Ensure adequate ventilation[2] | NIOSH-approved respirator[3] | Safety goggles and face shield[6] | Heavy rubber gloves[3] | Impervious clothing/gown[2][4] |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.
3.1. Pre-Handling Procedures
-
Review Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[7]
-
Designate a Handling Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne levels.[3]
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare for Spills: Locate the nearest spill kit, safety shower, and eyewash station.[2][4]
3.2. Handling Procedures
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of this compound in a ventilated balance enclosure or fume hood to minimize dust generation.[8]
-
Preparing Solutions: When dissolving this compound, add the solvent slowly to the powder to avoid splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide at approximately 30 mg/ml.[7]
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly after handling, even if gloves were worn.[2][3]
-
Storage: Keep the container tightly closed when not in use.[2][3] Store in a cool, well-ventilated area, with a recommended temperature of -20°C for the solid powder.[2][7]
3.3. Post-Handling Procedures
-
Decontamination: Clean all work surfaces and equipment after use.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately.
-
Waste Disposal: Dispose of all waste materials according to the disposal plan outlined below.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Incident | First Aid / Emergency Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[2][3] Seek medical attention if irritation occurs.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[3] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen or artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water.[2][3] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately for treatment advice.[3][4] |
| Accidental Spill | Evacuate personnel to a safe area.[2] Wear full PPE, including respiratory protection, during cleanup.[2][3] Avoid generating dust.[3][5] Contain the spill and collect the material using an absorbent material for liquids or by carefully sweeping up solids.[3] Place the collected material in a sealed container for disposal.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is necessary to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Contaminated PPE: Gloves, lab coats, and other disposable items contaminated with this compound should be placed in a clearly labeled, sealed plastic bag or container.[6]
-
Unused Product: Unwanted or expired this compound is considered chemical waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as chemical waste. Puncture the container to prevent reuse.[5]
-
-
Disposal Method:
-
All this compound waste must be disposed of through a licensed chemical waste disposal company.[5]
-
Do not discharge this compound or its solutions into sewers or waterways, as it is very toxic to aquatic life.[1][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]
-
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. canbipharm.com [canbipharm.com]
- 4. This compound hydrate|1201913-82-7|MSDS [dcchemicals.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
